molecular formula C6H4O5 B13842436 2,5-Furandicarboxylic acid-13C6

2,5-Furandicarboxylic acid-13C6

カタログ番号: B13842436
分子量: 162.05 g/mol
InChIキー: CHTHALBTIRVDBM-IDEBNGHGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Furandicarboxylic acid-13C6 is a useful research compound. Its molecular formula is C6H4O5 and its molecular weight is 162.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C6H4O5

分子量

162.05 g/mol

IUPAC名

(2,3,4,5-13C4)furan-2,5-dicarboxylic acid

InChI

InChI=1S/C6H4O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1

InChIキー

CHTHALBTIRVDBM-IDEBNGHGSA-N

異性体SMILES

[13CH]1=[13C](O[13C](=[13CH]1)[13C](=O)O)[13C](=O)O

正規SMILES

C1=C(OC(=C1)C(=O)O)C(=O)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isotopic Purity Assessment of 2,5-Furandicarboxylic acid-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with significant potential to replace petroleum-derived terephthalic acid in the production of polymers like polyethylene furanoate (PEF). The stable isotope-labeled analogue, 2,5-Furandicarboxylic acid-¹³C₆ (FDCA-¹³C₆), serves as a critical internal standard for quantitative studies by mass spectrometry, enabling accurate tracking and quantification in complex biological and environmental matrices. The precise determination of its isotopic purity is paramount for the accuracy of these quantitative applications. This technical guide provides a comprehensive overview of the methodologies for assessing the isotopic purity of FDCA-¹³C₆, detailing experimental protocols for mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis and Potential Isotopic Impurities

The synthesis of FDCA-¹³C₆ typically involves the catalytic conversion of uniformly labeled ¹³C₆-hexoses, such as ¹³C₆-glucose or ¹³C₆-fructose, derived from biomass. The general pathway involves the dehydration of the ¹³C₆-sugar to 5-(hydroxymethyl)furfural-¹³C₆ (HMF-¹³C₆), followed by the oxidation of HMF-¹³C₆ to FDCA-¹³C₆.

Understanding this synthetic route is crucial for anticipating potential isotopic impurities. The primary isotopic impurity is the unlabeled (¹²C) analogue of FDCA. Other potential impurities include partially labeled FDCA isotopologues (e.g., with one to five ¹³C atoms) if the starting ¹³C₆-sugar is not fully labeled.

Core Analytical Techniques for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of FDCA-¹³C₆ are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is particularly well-suited for this analysis as it can resolve the small mass differences between different isotopologues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹³C NMR spectroscopy can directly measure the abundance of ¹³C at each carbon position in the molecule, providing detailed information about isotopic enrichment.

Experimental Protocols

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the determination of isotopic purity using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

A. Sample Preparation

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of FDCA-¹³C₆ and dissolve it in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 1-10 µg/mL.

  • Unlabeled Standard: Prepare a similar concentration working solution of an unlabeled FDCA standard. This will be used to determine the natural isotopic abundance of ¹²C-FDCA.

B. LC-HRMS Instrumentation and Parameters

  • Liquid Chromatograph: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure the elution and separation of FDCA from any potential impurities.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often suitable for carboxylic acids.

  • Scan Range: m/z 100-200.

  • Resolution: >10,000.

C. Data Acquisition and Analysis

  • Inject the unlabeled FDCA standard and acquire the full scan mass spectrum.

  • Inject the FDCA-¹³C₆ sample and acquire the full scan mass spectrum.

  • Extract the ion chromatograms for the M-H⁻ ions of both unlabeled FDCA (m/z 155.003) and fully labeled FDCA-¹³C₆ (m/z 161.023).

  • Integrate the peak areas for each isotopologue.

  • Calculation of Isotopic Purity:

    • Correct the observed intensities for the natural abundance of isotopes (¹³C, ¹⁷O, ¹⁸O) in the unlabeled FDCA.

    • The isotopic purity is calculated as the ratio of the corrected intensity of the fully labeled isotopologue to the sum of the corrected intensities of all isotopologues. A simplified formula is: Isotopic Purity (%) = [Area(¹³C₆-FDCA) / (Area(¹³C₆-FDCA) + Area(¹²C-FDCA) + ...)] x 100

ParameterValue
Molecular Formula (Unlabeled) C₆H₄O₅
Exact Mass (Unlabeled) 156.0059
[M-H]⁻ Ion (Unlabeled) 155.0030
Molecular Formula (Labeled) ¹³C₆H₄O₅
Exact Mass (Labeled) 162.0260
[M-H]⁻ Ion (Labeled) 161.0231
Typical Isotopic Purity >98%
Typical Chemical Purity >97%

Table 1: Quantitative Data for FDCA and FDCA-¹³C₆.

Isotopic Purity Assessment by Quantitative ¹³C NMR Spectroscopy

This protocol provides a method for determining the bulk and site-specific isotopic enrichment of FDCA-¹³C₆.

A. Sample Preparation

  • Accurately weigh approximately 10-20 mg of FDCA-¹³C₆.

  • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Add a known amount of an internal standard if absolute quantification is required.

B. NMR Instrumentation and Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹³C.

  • Pulse Sequence: A quantitative ¹³C experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T₁ of the carbon nuclei) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.

C. Data Acquisition and Analysis

  • Acquire the quantitative ¹³C NMR spectrum of the FDCA-¹³C₆ sample.

  • Process the spectrum, including Fourier transformation, phasing, and baseline correction.

  • Integrate the signals corresponding to the different carbon atoms in the FDCA molecule.

  • The isotopic enrichment at each carbon position can be determined by comparing the integral of the ¹³C signal to the integral of a known reference signal or by using an internal standard. The bulk isotopic purity is the average of the site-specific enrichments.

Visualizations

experimental_workflow_ms cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Dissolve FDCA-¹³C₆ in Solvent prep2 Dilute to Working Concentration prep1->prep2 lc LC Separation (C18 Column) prep2->lc ms HRMS Detection (Negative ESI) lc->ms extract Extract Ion Chromatograms ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Purity integrate->calculate

Caption: Workflow for Isotopic Purity Assessment by LC-HRMS.

experimental_workflow_nmr cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Processing prep1_nmr Dissolve FDCA-¹³C₆ in Deuterated Solvent acquire Acquire Quantitative ¹³C NMR Spectrum prep1_nmr->acquire process_spec Process Spectrum (FT, Phase, Baseline) acquire->process_spec integrate_spec Integrate ¹³C Signals process_spec->integrate_spec calculate_enrich Determine Isotopic Enrichment integrate_spec->calculate_enrich

Caption: Workflow for Isotopic Purity Assessment by Quantitative ¹³C NMR.

Conclusion

The accurate assessment of the isotopic purity of 2,5-Furandicarboxylic acid-¹³C₆ is essential for its reliable use as an internal standard in quantitative analyses. Both high-resolution mass spectrometry and quantitative ¹³C NMR spectroscopy are powerful techniques capable of providing detailed information on isotopic enrichment. The choice of method will depend on the specific requirements of the analysis and the instrumentation available. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently determine the isotopic purity of their FDCA-¹³C₆ standards, ensuring the accuracy and validity of their experimental results.

A Comprehensive Technical Guide to the Chemical Properties of 2,5-Furandicarboxylic Acid-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 2,5-Furandicarboxylic Acid-¹³C₆ (FDCA-¹³C₆), an isotopically labeled variant of the bio-based platform chemical 2,5-Furandicarboxylic acid. This document is intended to be a core resource for researchers utilizing FDCA-¹³C₆ in metabolic studies, as a tracer in drug development, or as a standard in analytical applications.

Core Chemical and Physical Properties

The primary distinction between 2,5-Furandicarboxylic Acid-¹³C₆ and its unlabeled counterpart is its molecular weight, a direct result of the substitution of six ¹²C atoms with ¹³C isotopes. This isotopic enrichment is fundamental to its application in mass spectrometry-based analytical methods. While many physical properties are expected to be similar to the unlabeled compound, key differences are noted below.

Property2,5-Furandicarboxylic Acid-¹³C₆2,5-Furandicarboxylic Acid (unlabeled)
Molecular Formula ¹³C₆H₄O₅C₆H₄O₅
Molecular Weight 162.05 g/mol [1]156.09 g/mol [2][3][4]
Appearance Light Yellow to Beige Solid[1]White to Yellow Solid[5]
Melting Point Not Determined>300 °C[4]
Solubility Chloroform (Slightly), Methanol (Slightly)[1]Soluble in DMSO, slightly soluble in water[5]
Isotopic Purity >95% (96.1% reported)[1]Not Applicable

Experimental Protocols

Proposed Synthesis of 2,5-Furandicarboxylic Acid-¹³C₆

A plausible synthetic route to 2,5-Furandicarboxylic Acid-¹³C₆ involves the oxidation of a fully labeled precursor, such as 5-(hydroxymethyl)furfural-¹³C₆ (HMF-¹³C₆). This approach ensures the ¹³C labels are incorporated into the furan ring and carboxylic acid groups.

Materials:

  • 5-(hydroxymethyl)furfural-¹³C₆ (starting material)

  • Solvent (e.g., acetic acid)

  • Oxidation catalyst (e.g., Co/Mn acetate and N-hydroxyimides)[6]

  • Pressurized oxygen or air

  • Quenching solution (e.g., ice-cold water)

  • Acid for precipitation (e.g., HCl)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a high-pressure reactor, dissolve 5-(hydroxymethyl)furfural-¹³C₆ and the Co/Mn acetate and N-hydroxyimide catalyst system in acetic acid.[6]

  • Oxidation: Pressurize the reactor with oxygen or air and heat to the desired reaction temperature (e.g., 100°C) with vigorous stirring.[6]

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing for the disappearance of the starting material and the formation of the product by a suitable technique (e.g., HPLC).

  • Quenching and Precipitation: Once the reaction is complete, cool the reactor to room temperature and quench the reaction by pouring the mixture into ice-cold water.

  • Isolation: Acidify the aqueous solution with HCl to precipitate the crude 2,5-Furandicarboxylic Acid-¹³C₆.

  • Purification: Collect the precipitate by filtration, wash with cold water to remove any residual acid and salts, and then dry in a vacuum oven.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent (e.g., water).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be similar to the unlabeled compound, showing a characteristic singlet for the two equivalent furan protons.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all six carbon atoms, with chemical shifts similar to the unlabeled compound but with the absence of ¹H-¹³C coupling (unless proton-coupled). The structure is confirmed to conform by NMR analysis.[1]

Mass Spectrometry (MS):

  • The mass spectrum will show a molecular ion peak corresponding to the mass of the ¹³C₆-labeled compound (162.05 g/mol ).[1] The isotopic purity can be determined by analyzing the mass distribution of the molecular ion cluster.[1]

High-Performance Liquid Chromatography (HPLC):

  • HPLC can be used to determine the purity of the synthesized 2,5-Furandicarboxylic Acid-¹³C₆. A purity of >95% is generally expected for research-grade material.[1]

Visualizations

Synthesis_of_FDCA_13C6 Proposed Synthesis of 2,5-Furandicarboxylic Acid-¹³C₆ HMF_13C6 5-(hydroxymethyl)furfural-¹³C₆ Oxidation Oxidation HMF_13C6->Oxidation Catalyst Co/Mn acetate, N-hydroxyimides Acetic Acid, O₂ Catalyst->Oxidation Precipitation Precipitation (HCl) Oxidation->Precipitation FDCA_13C6 2,5-Furandicarboxylic Acid-¹³C₆ Precipitation->FDCA_13C6

Caption: Proposed synthetic pathway for 2,5-Furandicarboxylic Acid-¹³C₆.

Metabolic_Tracer_Workflow Metabolic Tracer Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis FDCA_13C6 Administer 2,5-FDCA-¹³C₆ to biological system Incubation Incubation and Metabolism FDCA_13C6->Incubation Sample_Collection Collect Biological _Samples_ Incubation->Sample_Collection Extraction Extraction of Metabolites Sample_Collection->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis and Metabolite ID LC_MS->Data_Analysis

Caption: A typical experimental workflow for a metabolic tracer study.

References

A Technical Guide to High-Purity 2,5-Furandicarboxylic acid-¹³C₆ for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 2,5-Furandicarboxylic acid-¹³C₆ (FDCA-¹³C₆), a stable isotope-labeled compound increasingly utilized in advanced research. This document details its commercial availability, potential applications in metabolic studies, and generalized experimental workflows.

Commercial Availability of High-Purity 2,5-Furandicarboxylic acid-¹³C₆

The acquisition of high-purity, isotopically labeled compounds is a critical first step for any tracer-based research. 2,5-Furandicarboxylic acid-¹³C₆ is available from specialized chemical suppliers. The following table summarizes the known commercial sources for this compound. Researchers are advised to contact the suppliers directly to obtain the most current technical data sheets and certificates of analysis.

SupplierProduct NameCatalog NumberAvailable QuantitiesPurity
Toronto Research Chemicals (TRC) 2,5-Furandicarboxylic Acid-¹³C₆F8637522.5 mgNot specified; typically high purity for research applications. A complete analytical data package is generally available upon request.[1]
US Biological Life Sciences 2,5-Furandicarboxylic Acid-¹³C₆-1 mg, 2.5 mgHighly Purified

The Role of 2,5-Furandicarboxylic acid-¹³C₆ in Metabolic Research

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. The incorporation of ¹³C atoms into the FDCA molecule allows researchers to trace its metabolic fate within biological systems. While specific studies utilizing FDCA-¹³C₆ are not yet widely published, the known metabolism of furan-containing compounds suggests its potential application in several key research areas.

Furan derivatives are known to be metabolized in vivo, and understanding their metabolic pathways is crucial for assessing their toxicological profiles and potential therapeutic applications. Isotopic labeling with ¹³C allows for the unambiguous identification of metabolites derived from the parent compound using mass spectrometry. Studies on the metabolism of other furan compounds have utilized deuterium labeling to trace the fate of the furan ring, revealing complex biotransformation pathways. The use of ¹³C₆-labeled FDCA would provide a more direct and robust method for tracing the carbon backbone of the molecule through various metabolic processes.

General Experimental Protocol for a ¹³C-Tracer Study

Objective: To trace the metabolic fate of 2,5-Furandicarboxylic acid-¹³C₆ in a biological system.

Materials:

  • High-purity 2,5-Furandicarboxylic acid-¹³C₆

  • Appropriate biological model (e.g., cell line, rodent model)

  • Culture media or vehicle for tracer administration

  • Metabolite extraction buffers (e.g., cold methanol, acetonitrile)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Experimental Design:

    • Determine the optimal concentration of FDCA-¹³C₆ and the duration of the labeling experiment based on preliminary dose-response and time-course studies.

    • Include appropriate controls, such as unlabeled FDCA and vehicle-only groups.

  • Tracer Administration:

    • For in vitro studies, supplement the culture medium with a known concentration of FDCA-¹³C₆.

    • For in vivo studies, administer the labeled compound via an appropriate route (e.g., oral gavage, intravenous injection).

  • Sample Collection:

    • At predetermined time points, collect biological samples (e.g., cells, tissues, biofluids).

    • Quench metabolic activity immediately by flash-freezing in liquid nitrogen or using a cold quenching solution to prevent further metabolism.

  • Metabolite Extraction:

    • Extract metabolites from the collected samples using a suitable solvent system, such as a cold methanol/water or acetonitrile/methanol/water mixture.

    • Centrifuge the samples to pellet cellular debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using a high-resolution LC-MS system.

    • Develop a chromatographic method capable of separating FDCA and its potential metabolites.

    • Utilize the mass spectrometer to detect and quantify the ¹³C-labeled isotopologues of FDCA and its downstream metabolites.

  • Data Analysis:

    • Process the raw LC-MS data to identify and quantify the mass isotopologues of interest.

    • Correct for the natural abundance of ¹³C.

    • Determine the fractional enrichment of ¹³C in the metabolite pools to trace the metabolic pathways of FDCA.

Visualizing Key Processes

To aid in the understanding of the production and potential application of 2,5-Furandicarboxylic acid-¹³C₆, the following diagrams illustrate the general synthesis of FDCA from biomass and a conceptual workflow for a tracer study.

FDCA_Synthesis_from_Biomass Biomass Biomass (e.g., Lignocellulose) Hydrolysis Acid or Enzymatic Hydrolysis Biomass->Hydrolysis Sugars C6 Sugars (e.g., Fructose) Hydrolysis->Sugars Dehydration Acid-Catalyzed Dehydration Sugars->Dehydration HMF 5-Hydroxymethylfurfural (HMF) Dehydration->HMF Oxidation Catalytic Oxidation HMF->Oxidation FDCA 2,5-Furandicarboxylic Acid (FDCA) Oxidation->FDCA

General synthesis pathway of 2,5-Furandicarboxylic Acid (FDCA) from biomass.

Tracer_Study_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Tracer Administration Administer FDCA-¹³C₆ Sample Collection Collect Biological Samples (Cells, Tissues, Biofluids) Tracer Administration->Sample Collection Metabolic Quenching Quench Metabolism (e.g., Liquid Nitrogen) Sample Collection->Metabolic Quenching Metabolite Extraction Extract Metabolites (e.g., Cold Solvents) Metabolic Quenching->Metabolite Extraction LC-MS Analysis LC-MS Analysis of Extracts Metabolite Extraction->LC-MS Analysis Data Processing Identify and Quantify ¹³C-Isotopologues LC-MS Analysis->Data Processing Metabolic Pathway Analysis Elucidate Metabolic Fate and Fluxes Data Processing->Metabolic Pathway Analysis

Conceptual workflow for a metabolic tracer study using 2,5-Furandicarboxylic acid-¹³C₆.

References

Stability of 2,5-Furandicarboxylic Acid-13C6 in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2,5-Furandicarboxylic acid-13C6 (FDCA-13C6) in various solution-based environments. Given the limited direct research on the isotopically labeled form, this guide extrapolates data from studies on unlabeled 2,5-Furandicarboxylic acid (FDCA), supported by the principle that 13C isotopic labeling has a negligible effect on the chemical stability of organic molecules due to the small kinetic isotope effect.

Introduction to 2,5-Furandicarboxylic Acid (FDCA)

2,5-Furandicarboxylic acid is a bio-based platform chemical considered a key renewable alternative to petroleum-derived terephthalic acid. Its rigid furan ring and two carboxylic acid groups make it an excellent monomer for producing a variety of polymers, including polyesters, polyamides, and polyurethanes. The isotopically labeled form, FDCA-13C6, is a valuable tool in metabolic research and pharmacokinetic studies, enabling precise tracking and quantification in biological systems. Understanding its stability in solution is paramount for its effective application in research and development.

Chemical Stability Profile

FDCA is a highly stable aromatic dicarboxylic acid, a property attributed to its rigid structure and the potential for strong intermolecular hydrogen bonding. This inherent stability is a key advantage in its various applications.

Impact of Isotopic Labeling on Stability

The substitution of 12C with 13C atoms to create FDCA-13C6 is not expected to significantly alter its chemical stability. The kinetic isotope effect (KIE) for 13C is generally small, meaning the rates of chemical reactions, including degradation, are not substantially affected by the presence of the heavier carbon isotope. Therefore, the stability data for unlabeled FDCA can be confidently used to predict the stability of FDCA-13C6.

Thermal Stability

FDCA exhibits high thermal stability. In its solid form, it has a high melting point of 342 °C. While specific kinetic data for the thermal degradation of FDCA in various solutions is not extensively documented in publicly available literature, studies on its polymers, such as polyethylene furanoate (PEF), indicate high thermal stability with degradation occurring at temperatures well above 200°C.[1] The primary thermal degradation mechanism for furan-based polyesters involves β-hydrogen bond scission.

pH-Dependent Stability
Oxidative Stability

FDCA's aromatic furan ring contributes to its oxidative stability. However, under forced oxidative conditions, such as in the presence of strong oxidizing agents, degradation can occur. The furan ring can be susceptible to opening under harsh oxidative stress.

Quantitative Stability Data

Quantitative data on the degradation kinetics of FDCA in solution is limited. The following table summarizes the available information and provides expected stability trends based on the known properties of FDCA and similar aromatic dicarboxylic acids.

ParameterConditionObservation/DataSource/Inference
Thermal Degradation High Temperature (in polymers)Polyesters based on FDCA show high thermal stability, with decomposition onset above 300°C.[1]
Hydrolytic Stability Neutral pH (e.g., PBS, pH 7.4) at 37°CPolyesters based on FDCA demonstrate good stability under physiological conditions.Inferred from polymer stability studies
Acidic/Basic Hydrolysis Strong Acid/Base (Forced Degradation)Expected to be susceptible to degradation, particularly at elevated temperatures. Specific kinetic data is not available.General chemical principles
Oxidative Degradation Strong Oxidizing Agents (e.g., H2O2)The furan ring may be susceptible to oxidative cleavage. Specific kinetic data is not available.General chemical principles
Ozonolysis Aqueous OzoneThe degradation rate constant for FDCA with ozone at 298 K is 2.22 × 10^3 M-1 s-1.[2][3]

Experimental Protocols

This section outlines detailed methodologies for conducting stability studies of FDCA-13C6 in solution, based on established practices for stability-indicating assays and analysis of FDCA.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound (FDCA-13C6) from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

Chromatographic Conditions (Example):

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.025 M sulfuric acid or ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol). A typical mobile phase could be a mixture of ultrapure water:acetonitrile:methanol with 0.025 M sulfuric acid in a 90:5:5 ratio.[3]

  • Flow Rate: 0.4 - 1.0 mL/min

  • Column Temperature: 30 - 50 °C

  • Detection Wavelength: Approximately 270 nm, or based on the UV spectrum of FDCA.[3]

  • Injection Volume: 10-20 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the analytical method.

General Procedure:

  • Prepare stock solutions of FDCA-13C6 in a suitable solvent (e.g., a mixture of water and a small amount of organic co-solvent for solubility).

  • Subject aliquots of the stock solution to various stress conditions as outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Analyze the stressed samples by the validated stability-indicating HPLC method.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperatures (e.g., 60-80 °C).

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H2O2) at room temperature.

  • Thermal Degradation: Heat the solution at elevated temperatures (e.g., 60-80 °C).

  • Photostability: Expose the solution to light according to ICH Q1B guidelines.

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

Stability Testing Workflow Figure 1: Experimental Workflow for Stability Testing of FDCA-13C6 cluster_Preparation Sample Preparation cluster_Stress Forced Degradation cluster_Analysis Analysis cluster_Outcome Outcome Prep Prepare Stock Solution of FDCA-13C6 Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidative Degradation Prep->Oxidation Thermal Thermal Degradation Prep->Thermal Photo Photostability Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (Quantification of FDCA-13C6 and Degradation Products) HPLC->Data Pathway Degradation Pathway Identification Data->Pathway Kinetics Degradation Kinetics Determination Data->Kinetics

Figure 1: Experimental Workflow for Stability Testing of FDCA-13C6
Microbial Degradation Pathway of FDCA

While not a focus of chemical stability in solution, it is relevant for researchers in biological systems to be aware of the known microbial degradation pathway of FDCA.

Microbial Degradation of FDCA Figure 2: Microbial Degradation Pathway of FDCA FDCA 2,5-Furandicarboxylic Acid (FDCA) FuroicAcid 2-Furoic Acid FDCA->FuroicAcid Decarboxylation PrimaryMetabolite Primary Metabolite (2-Oxoglutarate) FuroicAcid->PrimaryMetabolite Further Metabolism

Figure 2: Microbial Degradation Pathway of FDCA

Conclusion

This compound is expected to be a highly stable molecule in solution under typical experimental and physiological conditions, mirroring the stability of its unlabeled counterpart. This guide provides a framework for researchers to design and execute robust stability studies. The provided experimental protocols for forced degradation and the stability-indicating HPLC method offer a starting point for generating specific stability data for FDCA-13C6 in various solutions. Such data is critical for ensuring the accuracy and reliability of research findings in drug development and metabolic studies. Further research is warranted to establish a comprehensive quantitative stability profile of FDCA and its isotopically labeled analogues in a wider range of solution conditions.

References

Applications of 13C-Labeled FDCA in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with growing interest as a sustainable alternative to petroleum-derived terephthalic acid in the production of polymers. As the presence and metabolism of FDCA in biological systems, including humans, become more evident, understanding its metabolic fate is crucial. The use of stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful tool for elucidating the metabolic pathways, kinetics, and flux of FDCA in vivo. This technical guide provides an in-depth overview of the potential applications of ¹³C-labeled FDCA in metabolic studies, drawing upon established methodologies in metabolic research. While direct in vivo metabolic studies in mammals using ¹³C-FDCA are not yet widely published, this guide outlines the foundational knowledge, experimental protocols, and analytical techniques that would underpin such research.

Introduction to ¹³C-Labeled Tracers in Metabolic Research

Stable isotope tracing is a pivotal technique in metabolic research, enabling the tracking of atoms through metabolic pathways.[1] By replacing ¹²C with the non-radioactive, stable isotope ¹³C in a molecule of interest, researchers can follow its journey through a biological system.[1] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled forms of metabolites, providing quantitative data on their transformation and flux.[2][3] This approach, known as metabolic flux analysis (MFA), provides a detailed map of cellular metabolism.[1]

Metabolic Fate of 2,5-Furandicarboxylic Acid (FDCA)

Current knowledge of FDCA metabolism comes from studies in microorganisms and the identification of FDCA as a human metabolite.

Microbial Degradation

In certain bacteria, such as Cupriavidus basilensis, 5-hydroxymethylfurfural (HMF) is oxidized to FDCA. The metabolic pathway then proceeds with the decarboxylation of FDCA to 2-furoic acid, which is further metabolized.[4][5] This pathway highlights key enzymatic steps that could be relevant in understanding the breakdown of FDCA in other biological systems.

Human Metabolism

FDCA has been identified as a human urinary metabolite.[6] Its presence is linked to the dietary intake of furan derivatives found in foods that have undergone strong heating.[7] The levels of urinary FDCA have been observed to increase with the consumption of fructose.[7] This suggests that humans absorb and metabolize furan compounds from their diet, with FDCA being a metabolic product.

Synthesis of ¹³C-Labeled FDCA

The availability of ¹³C-labeled FDCA is a prerequisite for its use in metabolic studies. While not yet commercially widespread, a method for the electrochemical synthesis of FDCA from a furfural derivative and ¹³CO₂ has been reported.[8] This study confirmed the incorporation of the ¹³C label from ¹³CO₂ into the FDCA molecule using mass spectrometry.[8] Further development of synthetic routes for producing uniformly or position-specifically ¹³C-labeled FDCA will be crucial for advancing its application in metabolic research.

Experimental Protocols for ¹³C-FDCA Metabolic Studies

While specific protocols for in vivo ¹³C-FDCA studies are not yet established, a robust experimental design can be adapted from existing methodologies for other ¹³C-labeled compounds, such as the pharmacokinetic study of ¹³C-labeled succinic acid in mice.[9][10]

Hypothetical In Vivo Pharmacokinetic Study of ¹³C-FDCA in a Rodent Model

This protocol outlines a potential approach to investigate the absorption, distribution, metabolism, and excretion (ADME) of ¹³C-FDCA.

Objective: To determine the pharmacokinetic profile and tissue distribution of ¹³C-FDCA following oral and intravenous administration in mice.

Materials:

  • ¹³C-labeled FDCA (e.g., uniformly labeled ¹³C₆-FDCA)

  • 8-10 week old male C57BL/6 mice

  • Vehicle for administration (e.g., saline, pH adjusted)

  • Standard laboratory equipment for animal handling and dosing

  • Equipment for blood and tissue collection

  • Analytical instrumentation (LC-MS/MS or GC-MS)

Methodology:

  • Animal Acclimatization and Fasting: Animals are acclimatized for at least one week prior to the study. A fasting period of 4-6 hours is recommended before dosing to minimize food-drug interactions.

  • Dosing:

    • Intravenous (IV) Administration: A cohort of mice receives a single bolus injection of ¹³C-FDCA (e.g., 10 mg/kg) via the tail vein.

    • Oral (PO) Administration: Another cohort receives ¹³C-FDCA (e.g., 100 mg/kg) via oral gavage.

  • Sample Collection:

    • Blood Sampling: Blood samples (e.g., 20-30 µL) are collected from the tail vein at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Plasma is separated by centrifugation.

    • Tissue Distribution: At the final time point, animals are euthanized, and various tissues (e.g., liver, kidneys, adipose tissue, brain, etc.) are collected, weighed, and flash-frozen.

    • Urine and Feces Collection: Animals can be housed in metabolic cages for the collection of urine and feces to assess excretion pathways.

  • Sample Preparation:

    • Plasma: Proteins are precipitated with a solvent like acetonitrile, and the supernatant is analyzed.

    • Tissues: Tissues are homogenized, and metabolites are extracted using a suitable solvent system.

  • Analytical Quantification: The concentration of ¹³C-FDCA and its potential ¹³C-labeled metabolites in plasma and tissue extracts is quantified using a validated LC-MS/MS or GC-MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data.

Data Presentation: Illustrative Pharmacokinetic Data

As no pharmacokinetic data for ¹³C-FDCA is currently available, the following table presents data from a study on ¹³C₄-labeled succinic acid in mice to illustrate the type of quantitative information that can be obtained from such a study.[9][10]

ParameterIntravenous (10 mg/kg)Oral (100 mg/kg)
Cmax (ng/mL) -629.7 ± 33.5
Tmax (h) -0.25
AUC₀-t (ng·h/mL) 2222.8 ± 349.1321.7 ± 60.6
t₁/₂ (h) 0.56 ± 0.090.83 ± 0.21
CL (mL/h/kg) 4574.5 ± 744.2-
Vss (mL/kg) 520.8 ± 88.8-
Bioavailability (%) -1.5

Data adapted from a study on ¹³C₄-succinic acid in mice.[9][10]

Visualization of Pathways and Workflows

Microbial Degradation Pathway of FDCA

Microbial_FDCA_Degradation HMF 5-Hydroxymethylfurfural (HMF) FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Oxidation FuroicAcid 2-Furoic Acid FDCA->FuroicAcid Decarboxylation Metabolites Further Metabolites FuroicAcid->Metabolites Degradation

Caption: Microbial degradation pathway of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic acid (FDCA) and subsequent metabolites.

Proposed Experimental Workflow for an In Vivo ¹³C-FDCA Study

Experimental_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Animal_Model Rodent Model Selection Tracer_Admin ¹³C-FDCA Administration (IV or PO) Animal_Model->Tracer_Admin Sample_Collection Biological Sample Collection (Blood, Tissues, Excreta) Tracer_Admin->Sample_Collection Sample_Prep Metabolite Extraction Sample_Collection->Sample_Prep Analysis LC-MS/MS or GC-MS Analysis Sample_Prep->Analysis Data_Processing Data Processing and ¹³C-Isotopologue Quantification Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling Data_Processing->PK_Modeling Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis Interpretation Biological Interpretation PK_Modeling->Interpretation Flux_Analysis->Interpretation

Caption: Proposed experimental workflow for an in vivo metabolic study using ¹³C-labeled FDCA.

Future Perspectives and Conclusion

The application of ¹³C-labeled FDCA in metabolic studies holds significant promise for understanding its role in biological systems. For drug development professionals, elucidating the metabolic fate of FDCA is essential, especially as it becomes more prevalent in consumer products. Future research should focus on:

  • Developing robust and cost-effective methods for the synthesis of ¹³C-labeled FDCA.

  • Conducting in vivo pharmacokinetic and metabolic studies in animal models to understand the ADME properties of FDCA.

  • Investigating the potential for FDCA or its metabolites to interact with metabolic signaling pathways.

  • Utilizing ¹³C-FDCA to trace its contribution to central carbon metabolism and other interconnected pathways.

References

The Emerging Role of 2,5-Furandicarboxylic Acid-13C6 in Metabolic Flux Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the novel application of 2,5-Furandicarboxylic acid-13C6 (FDCA-13C6) as a stable isotope tracer in metabolic flux analysis (MFA). While classic tracers like ¹³C-glucose and ¹³C-glutamine have been instrumental in mapping central carbon metabolism, FDCA-13C6 presents a unique opportunity to elucidate the metabolic pathways of furan derivatives. Such derivatives are increasingly important in the context of biorenewable chemicals and understanding the metabolic capabilities of microorganisms that can utilize biomass-derived feedstocks.

Introduction to 2,5-Furandicarboxylic Acid (FDCA) and its Metabolic Relevance

2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical and a key building block for the production of polyethylene furanoate (PEF), a promising alternative to petroleum-based plastics.[1][2] The microbial production of FDCA from biomass-derived sugars often involves the intermediate 5-hydroxymethylfurfural (HMF).[1][3] Several microorganisms, including bacteria like Cupriavidus basilensis and various fungi, have been identified to possess metabolic pathways for the degradation or transformation of furan compounds.[2] Understanding the metabolic flux through these pathways is critical for optimizing microbial strains for efficient FDCA production and for bioremediation efforts.

Principle of 13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[4][5][6] The core principle involves introducing a substrate labeled with the stable isotope ¹³C into a biological system.[5] As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), it is possible to deduce the relative and absolute fluxes through different metabolic pathways.[6][7]

This compound (FDCA-13C6) as a Novel Tracer

The use of fully labeled FDCA-13C6, where all six carbon atoms are ¹³C, provides a direct window into the catabolism of the furan ring and its carboxyl groups. When a microorganism is fed FDCA-13C6 as a carbon source, the labeled carbons will traverse the specific enzymatic reactions involved in its breakdown. Tracking the distribution of these ¹³C atoms into central carbon metabolism intermediates can reveal the entry points and subsequent metabolic fate of FDCA-derived carbon.

Hypothetical Experimental Workflow for FDCA-13C6 Flux Analysis

The following workflow outlines a potential experimental design for utilizing FDCA-13C6 in metabolic flux analysis with a microorganism capable of furan metabolism, such as Cupriavidus basilensis.

experimental_workflow cluster_preparation 1. Strain Preparation cluster_labeling 2. Isotope Labeling Experiment cluster_sampling 3. Sample Collection & Quenching cluster_analysis 4. Metabolite Extraction & Analysis cluster_modeling 5. Data Analysis & Flux Calculation A Select microorganism (e.g., Cupriavidus basilensis) B Pre-culture in standard medium A->B C Transfer to medium with FDCA-13C6 as sole carbon source B->C D Incubate until metabolic and isotopic steady state C->D E Harvest cells D->E F Quench metabolism (e.g., with cold methanol) E->F G Extract intracellular metabolites F->G H Analyze labeling patterns (LC-MS/MS or GC-MS) G->H I Construct metabolic network model H->I J Perform computational flux estimation I->J K Statistical analysis and validation J->K

Caption: Experimental workflow for 13C-MFA using FDCA-13C6.

Proposed Metabolic Pathway for FDCA Degradation

Based on literature on furan metabolism, a plausible degradation pathway for FDCA involves its conversion into intermediates of the tricarboxylic acid (TCA) cycle. The following diagram illustrates a hypothetical pathway where FDCA is catabolized to key metabolites that can enter central metabolism.

furan_metabolism FDCA This compound (all 6 carbons labeled) FuroylCoA Furoyl-CoA FDCA->FuroylCoA Activation MetaboliteA Intermediate A FuroylCoA->MetaboliteA Ring Opening MetaboliteB Intermediate B MetaboliteA->MetaboliteB AKG α-Ketoglutarate MetaboliteB->AKG SuccinylCoA Succinyl-CoA MetaboliteB->SuccinylCoA TCA TCA Cycle AKG->TCA SuccinylCoA->TCA data_interpretation FDCA_tracer FDCA-13C6 Tracer Input Labeling_Data Measure Mass Isotopologue Distributions (MIDs) FDCA_tracer->Labeling_Data Comparison Compare Measured and Simulated MIDs Labeling_Data->Comparison Pathway_Hypothesis Hypothesize FDCA Degradation Pathways Model_Simulation Simulate Expected MIDs Based on Hypotheses Pathway_Hypothesis->Model_Simulation Model_Simulation->Comparison Flux_Quantification Quantify Fluxes Through Active Pathways Comparison->Flux_Quantification Good Fit Model_Refinement Refine Metabolic Model Comparison->Model_Refinement Poor Fit Model_Refinement->Pathway_Hypothesis

References

Unraveling the Isotopic Signature: A Technical Guide to the Mass Spectrum of 2,5-Furandicarboxylic Acid-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive understanding of the mass spectrum of 2,5-Furandicarboxylic acid-¹³C₆ (FDCA-¹³C₆). This isotopically labeled compound is a crucial tool in metabolic studies, flux analysis, and as an internal standard in quantitative analytical methods. Understanding its mass spectral behavior is paramount for accurate data interpretation. This document outlines the predicted fragmentation patterns under various ionization techniques, provides detailed experimental protocols for its analysis, and presents key data in a clear, comparative format.

Introduction to Mass Spectrometry of Isotopically Labeled Compounds

Isotopic labeling, particularly with stable isotopes like ¹³C, is a powerful technique in mass spectrometry. The introduction of heavier isotopes results in a predictable mass shift in the molecular ion and its fragments, allowing for the differentiation of the labeled compound from its endogenous, unlabeled counterparts. In the case of 2,5-Furandicarboxylic acid-¹³C₆, all six carbon atoms are replaced with ¹³C, leading to a 6 Dalton mass increase compared to the unlabeled molecule.

Predicted Mass Spectral Data

The mass spectral characteristics of FDCA-¹³C₆ are predicted based on the known fragmentation of unlabeled 2,5-Furandicarboxylic acid (FDCA) and general principles of mass spectrometry. The primary ionization techniques considered are Electron Ionization (EI) and Electrospray Ionization (ESI).

Molecular Ion Information
CompoundChemical FormulaExact Mass (Da)
2,5-Furandicarboxylic acidC₆H₄O₅156.0059
2,5-Furandicarboxylic acid-¹³C₆¹³C₆H₄O₅162.0260
Predicted Key Fragments in Mass Spectra

The following tables summarize the predicted mass-to-charge ratios (m/z) for the key fragments of FDCA and FDCA-¹³C₆ under different ionization modes.

Table 1: Predicted Fragments under Electron Ionization (EI)

Unlabeled FDCA FragmentPredicted m/z (¹²C)DescriptionPredicted m/z (¹³C₆)
[M]⁺˙156Molecular Ion162
[M-OH]⁺139Loss of hydroxyl radical145
[M-H₂O]⁺˙138Loss of water144
[M-COOH]⁺111Loss of carboxyl radical116
[M-CO₂]⁺˙112Loss of carbon dioxide117
[C₅H₃O₃]⁺111Corresponds to [M-COOH]⁺116
[C₄H₃O]⁺67Furan ring fragment71
[C₃H₃]⁺39Furan ring fragment42

Table 2: Predicted Fragments under Negative Ion Electrospray Ionization (ESI)

Unlabeled FDCA FragmentPredicted m/z (¹²C)DescriptionPredicted m/z (¹³C₆)
[M-H]⁻155Deprotonated molecule161
[M-H-CO₂]⁻111Decarboxylation116

Fragmentation Pathways and Mechanisms

The fragmentation of 2,5-Furandicarboxylic acid is influenced by the ionization method employed. The following diagrams illustrate the predicted primary fragmentation pathways for both unlabeled and ¹³C₆-labeled FDCA.

Electron Ionization (EI) Fragmentation Pathway

Under the high energy of electron ionization, the molecular ion of FDCA undergoes several fragmentation steps. The initial loss of a hydroxyl group or a carboxyl group is common for carboxylic acids. Subsequent fragmentation involves the furan ring.

EI_Fragmentation cluster_unlabeled Unlabeled FDCA cluster_labeled FDCA-¹³C₆ M_156 [C₆H₄O₅]⁺˙ m/z = 156 F1_139 [C₆H₃O₄]⁺ m/z = 139 M_156->F1_139 -OH F2_111 [C₅H₃O₃]⁺ m/z = 111 M_156->F2_111 -COOH F3_67 [C₄H₃O]⁺ m/z = 67 F2_111->F3_67 -CO₂ F4_39 [C₃H₃]⁺ m/z = 39 F3_67->F4_39 -CO M_162 [¹³C₆H₄O₅]⁺˙ m/z = 162 F1_145 [¹³C₆H₃O₄]⁺ m/z = 145 M_162->F1_145 -OH F2_116 [¹³C₅H₃O₃]⁺ m/z = 116 M_162->F2_116 -¹³COOH F3_71 [¹³C₄H₃O]⁺ m/z = 71 F2_116->F3_71 -¹³CO₂ F4_42 [¹³C₃H₃]⁺ m/z = 42 F3_71->F4_42 -¹³CO

Predicted EI Fragmentation Pathway of FDCA and FDCA-¹³C₆
Electrospray Ionization (ESI) Fragmentation Pathway

In negative ion ESI, FDCA readily deprotonates to form the [M-H]⁻ ion. Collision-induced dissociation (CID) of this precursor ion typically results in the loss of a neutral carbon dioxide molecule.

ESI_Fragmentation cluster_unlabeled_esi Unlabeled FDCA cluster_labeled_esi FDCA-¹³C₆ M_155 [C₆H₃O₅]⁻ m/z = 155 F1_111 [C₅H₃O₃]⁻ m/z = 111 M_155->F1_111 -CO₂ M_161 [¹³C₆H₃O₅]⁻ m/z = 161 F1_116 [¹³C₅H₃O₃]⁻ m/z = 116 M_161->F1_116 -¹³CO₂

Predicted ESI Fragmentation Pathway of FDCA and FDCA-¹³C₆

Experimental Protocols

The following are generalized protocols for the analysis of 2,5-Furandicarboxylic acid-¹³C₆ by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These should be optimized for the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of dicarboxylic acids typically requires derivatization to increase their volatility. A common method is silylation.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of 2,5-Furandicarboxylic acid-¹³C₆ in a suitable solvent (e.g., pyridine or acetonitrile).

  • Derivatization: To a dried aliquot of the sample or standard, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

  • Reaction: Heat the mixture at 70°C for 30-60 minutes to ensure complete derivatization.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet: Split/splitless injector, operated in splitless mode. Injector temperature: 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-500.

GCMS_Workflow Start Sample/Standard Aliquot Derivatization Add Silylating Agent (e.g., BSTFA) Start->Derivatization Heating Heat at 70°C for 30-60 min Derivatization->Heating Injection GC Injection Heating->Injection Separation GC Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 50-500) Ionization->Detection Data Data Acquisition Detection->Data

Workflow for GC-MS Analysis of FDCA-¹³C₆
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is well-suited for the analysis of polar compounds like dicarboxylic acids and often does not require derivatization.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of 2,5-Furandicarboxylic acid-¹³C₆ in a suitable solvent (e.g., methanol or water).

  • Sample Dilution: Dilute the sample or standard in the initial mobile phase.

2. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer:

    • Ionization Mode: Negative Ion Electrospray (ESI⁻).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • MS/MS Analysis: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. For FDCA-¹³C₆, monitor the transition from the precursor ion (m/z 161) to the product ion (m/z 116).

LCMS_Workflow Start_LC Sample/Standard in Solution Injection_LC LC Injection Start_LC->Injection_LC Separation_LC Reversed-Phase LC Separation (C18 column) Injection_LC->Separation_LC Ionization_ESI Electrospray Ionization (ESI⁻) Separation_LC->Ionization_ESI MS1 Precursor Ion Selection (m/z 161) Ionization_ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Product Ion Analysis (m/z 116) CID->MS2 Data_LC Data Acquisition (SRM/MRM) MS2->Data_LC

Workflow for LC-MS/MS Analysis of FDCA-¹³C₆

Conclusion

This guide provides a foundational understanding of the mass spectral behavior of 2,5-Furandicarboxylic acid-¹³C₆. The predicted fragmentation patterns and detailed experimental protocols serve as a valuable resource for researchers employing this isotopically labeled standard in their work. Accurate interpretation of mass spectral data is critical for the success of studies in drug metabolism, pharmacokinetics, and metabolomics, and this document aims to facilitate that endeavor. It is recommended to perform experimental verification of these predicted fragmentation patterns using a certified standard of FDCA-¹³C₆.

Unveiling the Mass of 2,5-Furandicarboxylic acid-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a focused examination of the theoretical and experimental mass of 2,5-Furandicarboxylic acid-13C6, a stable isotope-labeled compound of significant interest in metabolic research and as a bio-based polymer building block. This document outlines the foundational principles for determining its precise mass, details relevant experimental protocols, and presents the data in a clear, comparative format.

Theoretical vs. Experimental Mass: A Comparative Analysis

The distinction between theoretical and experimental mass is fundamental in analytical chemistry. The theoretical mass is a calculated value based on the exact masses of the most abundant isotopes of the constituent atoms. In contrast, the experimental mass is the value measured by an analytical instrument, most commonly a mass spectrometer. The comparison between these two values is crucial for confirming the identity and isotopic purity of a synthesized compound.

Data Presentation: Mass of 2,5-Furandicarboxylic Acid Isotopologues
CompoundMolecular FormulaMass TypeMass (Da)
This compound (¹³C)₆H₄O₅Theoretical Monoisotopic 168.026002
2,5-Furandicarboxylic acidC₆H₄O₅Experimental Monoisotopic156.005873[1]

Note on Theoretical Mass Calculation: The theoretical monoisotopic mass of this compound was calculated using the following formula and the precise masses of the constituent isotopes:

  • Formula: (Number of ¹³C atoms × Mass of ¹³C) + (Number of ¹H atoms × Mass of ¹H) + (Number of ¹⁶O atoms × Mass of ¹⁶O)

  • Calculation: (6 × 13.003355 Da) + (4 × 1.007825 Da) + (5 × 15.994915 Da) = 168.026002 Da

Experimental Protocols: Mass Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the standard technique for the accurate experimental determination of a molecule's mass. The following is a generalized protocol for the analysis of a small organic molecule like this compound.

Objective: To determine the accurate experimental mass of the analyte and confirm its elemental composition.

1. Sample Preparation:

  • A stock solution of this compound is prepared by dissolving a known amount of the solid compound in a suitable solvent (e.g., methanol, DMSO) to a concentration of approximately 1 mg/mL.
  • The stock solution is then serially diluted to a final concentration suitable for mass spectrometry analysis, typically in the range of 1-10 µg/mL, using a solvent compatible with the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).

2. Instrumentation and Ionization:

  • A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is used.
  • Electrospray ionization (ESI) is a common and suitable ionization technique for this compound due to the presence of carboxylic acid groups. The analysis is typically performed in negative ion mode to detect the deprotonated molecule [M-H]⁻.

3. Mass Spectrometry Analysis:

  • The prepared sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system for separation from any potential impurities.
  • The instrument is calibrated using a standard calibration mixture with known masses across the desired mass range to ensure high mass accuracy.
  • Full scan mass spectra are acquired over a relevant m/z (mass-to-charge ratio) range. For this compound, this would encompass the expected m/z of the [M-H]⁻ ion.

4. Data Analysis:

  • The acquired mass spectrum is analyzed to identify the peak corresponding to the [M-H]⁻ ion of this compound.
  • The monoisotopic mass is determined from the m/z value of this peak.
  • The measured mass is then compared to the calculated theoretical mass. A mass accuracy within a few parts per million (ppm) is typically expected for confirmation of the elemental composition.

Visualizing the Workflow

The logical flow from theoretical calculation to experimental verification of the mass of this compound can be represented by the following diagram.

Mass_Verification_Workflow cluster_theoretical Theoretical Mass Calculation cluster_experimental Experimental Mass Determination formula Molecular Formula (¹³C)₆H₄O₅ calc Calculation Σ(atomic masses) formula->calc atomic_masses Isotopic Masses (¹³C, ¹H, ¹⁶O) atomic_masses->calc theoretical_mass Theoretical Mass 168.026002 Da calc->theoretical_mass comparison Comparison & Validation theoretical_mass->comparison sample Sample Preparation ms Mass Spectrometry (e.g., ESI-Orbitrap) sample->ms spectrum Mass Spectrum Acquisition ms->spectrum experimental_mass Experimental Mass (Measured m/z) spectrum->experimental_mass experimental_mass->comparison

Caption: Workflow for the determination and validation of the mass of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,5-Furandicarboxylic acid-¹³C₆ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis. The accuracy and reliability of these methods heavily depend on the use of appropriate internal standards to correct for variability during sample preparation and analysis. Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for quantitative bioanalysis due to their similar physicochemical properties to the analyte, which allows them to effectively compensate for matrix effects, extraction inconsistencies, and instrument variability.[1][2]

2,5-Furandicarboxylic acid-¹³C₆ (FDCA-¹³C₆) is a stable isotope-labeled derivative of 2,5-Furandicarboxylic acid (FDCA), a dicarboxylic acid that has garnered significant interest as a bio-based platform chemical. In biological systems, FDCA is a human urinary metabolite.[3] This application note provides a detailed protocol for the use of FDCA-¹³C₆ as an internal standard for the quantification of a hypothetical analyte, "Analyte X," a dicarboxylic acid with structural similarities to FDCA, in human plasma.

Analyte and Internal Standard Information

CompoundChemical FormulaMonoisotopic Mass
Analyte X (example)C₇H₆O₅170.0215
2,5-Furandicarboxylic acid (FDCA)C₆H₄O₅156.0059
2,5-Furandicarboxylic acid-¹³C₆ (FDCA-¹³C₆)¹³C₆H₄O₅162.0260

Experimental Protocols

This section details the procedures for sample preparation, LC-MS/MS analysis, and data processing for the quantification of Analyte X using FDCA-¹³C₆ as an internal standard.

Materials and Reagents
  • Analyte X reference standard (≥98% purity)

  • 2,5-Furandicarboxylic acid-¹³C₆ (FDCA-¹³C₆) internal standard (≥98% purity, ≥99% isotopic purity)

  • Human plasma (sourced from a certified vendor)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Preparation of Stock and Working Solutions
  • Analyte X Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Analyte X reference standard and dissolve it in 10 mL of methanol.

  • FDCA-¹³C₆ Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of FDCA-¹³C₆ and dissolve it in 1 mL of methanol.

  • Analyte X Working Solutions: Prepare a series of working standard solutions by serially diluting the Analyte X stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.

  • FDCA-¹³C₆ Internal Standard Working Solution (100 ng/mL): Dilute the FDCA-¹³C₆ stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL. This concentration may need to be optimized based on the specific instrument response.

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and common technique for cleaning up plasma samples before LC-MS/MS analysis.

  • Pipette 50 µL of human plasma (blank, calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the FDCA-¹³C₆ internal standard working solution (100 ng/mL) to each tube, except for the blank matrix samples.

  • Add 150 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Experimental Workflow for Sample Preparation

G cluster_sample_prep Sample Preparation plasma 1. Aliquot 50 µL Human Plasma is_addition 2. Add 10 µL FDCA-¹³C₆ (100 ng/mL) plasma->is_addition Spike Internal Standard precipitation 3. Add 150 µL Cold Acetonitrile is_addition->precipitation Induce Protein Precipitation vortex 4. Vortex for 30 seconds precipitation->vortex Ensure Thorough Mixing centrifuge 5. Centrifuge at 14,000 rpm for 10 min vortex->centrifuge Pellet Precipitated Proteins supernatant 6. Transfer 100 µL Supernatant centrifuge->supernatant Isolate Analyte-Containing Supernatant injection 7. Inject 5 µL into LC-MS/MS supernatant->injection

Caption: A flowchart illustrating the protein precipitation method for plasma sample preparation.

LC-MS/MS Analysis

The following are suggested starting parameters that should be optimized for the specific LC-MS/MS instrument being used.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The following are proposed MRM transitions. The precursor ion for both the analyte and the internal standard is the [M-H]⁻ ion. The product ions should be determined by infusing the individual compounds and performing a product ion scan.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte X169.0To be determinedTo be optimized
FDCA-¹³C₆161.0117.015

Note: The product ion for FDCA-¹³C₆ is predicted based on the loss of CO₂ (44 Da) from the ¹³C-labeled carboxyl group.

Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Analyte X to FDCA-¹³C₆ against the nominal concentration of the Analyte X calibration standards.

  • Linear Regression: Apply a linear regression with a 1/x² weighting to the calibration curve. The coefficient of determination (r²) should be ≥ 0.99.

  • Quantification: Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Pathway Context

In humans, 2,5-Furandicarboxylic acid is a downstream metabolite of 5-hydroxymethylfurfural (HMF), a compound formed from the dehydration of sugars. HMF can be ingested from various food sources. The metabolic conversion of HMF to FDCA involves oxidation steps. Understanding this pathway is crucial when measuring FDCA as a biomarker of HMF exposure.

Metabolic Pathway of HMF to FDCA

G HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA) HMF->HMFCA Oxidation FFCA 5-Formyl-2-furancarboxylic Acid (FFCA) HMFCA->FFCA Oxidation FDCA 2,5-Furandicarboxylic Acid (FDCA) FFCA->FDCA Oxidation

Caption: The oxidative metabolic pathway of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA).

Conclusion

The use of 2,5-Furandicarboxylic acid-¹³C₆ as an internal standard provides a robust and reliable method for the quantification of structurally similar analytes in complex biological matrices. Its stable isotope label ensures that it co-elutes with the analyte and experiences similar matrix effects, leading to improved accuracy and precision in LC-MS/MS bioanalysis. The protocols outlined in this application note provide a solid foundation for developing and validating quantitative methods for dicarboxylic acids and other relevant small molecules in a research or drug development setting.

References

Application Note & Protocol: Quantification of 2,5-Furandicarboxylic Acid (FDCA) in Biological Matrices using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with growing interest as a potential replacement for petroleum-derived terephthalic acid in the production of polymers like polyethylene furanoate (PEF).[1] As the applications of FDCA-based materials expand, understanding its pharmacokinetics and potential toxicological profile becomes crucial. FDCA has been identified as a normal urinary metabolite in humans, often originating from furan derivatives in heat-processed foods. Accurate and reliable quantification of FDCA in biological matrices is essential for metabolism studies, biomarker discovery, and safety assessments.

This application note provides a detailed protocol for the quantification of FDCA in plasma, urine, and tissue homogenates using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, ¹³C₆-FDCA. The use of an isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[2][3]

Metabolic Context of Furan Derivatives

FDCA is a dicarboxylic acid derivative of furan. The metabolism of furan compounds in vivo can be complex. While FDCA itself is found in urine, its metabolic pathway is linked to the broader metabolism of furan and its derivatives, which can be metabolized by cytochrome P450 enzymes. Understanding these pathways is important for interpreting the toxicological and pharmacokinetic data of FDCA.

metabolic_pathway cluster_ingestion Dietary Intake / Exposure cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Furan_Derivatives Furan Derivatives (from processed food) CYP450 Cytochrome P450 Enzymes Furan_Derivatives->CYP450 Metabolic Activation Metabolites Intermediate Metabolites CYP450->Metabolites FDCA_Metabolite 2,5-Furandicarboxylic Acid (FDCA) Metabolites->FDCA_Metabolite Oxidation Urine Urinary Excretion FDCA_Metabolite->Urine

Caption: Simplified metabolic pathway of dietary furan derivatives.

Experimental Workflow

The overall workflow for the quantification of FDCA in biological matrices involves sample preparation, LC-MS/MS analysis, and data processing. A stable isotope-labeled internal standard, ¹³C₆-FDCA, is added at the beginning of the sample preparation to ensure accurate quantification.

experimental_workflow Sample Biological Sample (Plasma, Urine, Tissue Homogenate) IS_Spike Spike with ¹³C₆-FDCA Internal Standard Sample->IS_Spike Extraction Sample Extraction (Protein Precipitation or SPE) IS_Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Acquisition & Processing LCMS->Data Quantification Quantification of FDCA Data->Quantification

Caption: General experimental workflow for FDCA quantification.

Detailed Protocols

1. Materials and Reagents

  • 2,5-Furandicarboxylic acid (FDCA) standard

  • ¹³C₆-2,5-Furandicarboxylic acid (¹³C₆-FDCA) internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (or other relevant species)

  • Human urine (or other relevant species)

  • Tissue homogenization buffer (e.g., PBS)

  • Solid Phase Extraction (SPE) cartridges (if applicable)

2. Standard Solutions Preparation

  • FDCA Stock Solution (1 mg/mL): Accurately weigh and dissolve FDCA in methanol.

  • ¹³C₆-FDCA Stock Solution (1 mg/mL): Accurately weigh and dissolve ¹³C₆-FDCA in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with 50:50 methanol:water to prepare calibration standards and quality control (QC) samples.

3. Sample Preparation

a) Plasma

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of ¹³C₆-FDCA working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

b) Urine

  • Thaw urine samples at room temperature and centrifuge to remove particulates.

  • Dilute urine samples 1:10 with LC-MS grade water.

  • To 100 µL of diluted urine, add 10 µL of ¹³C₆-FDCA working solution.

  • Vortex for 10 seconds.

  • Inject directly into the LC-MS/MS system or perform SPE for further cleanup if necessary.

c) Tissue Homogenate

  • Accurately weigh the tissue sample.

  • Add homogenization buffer (e.g., 4 volumes of PBS per gram of tissue).

  • Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform homogenate is obtained.[4][5]

  • Centrifuge the homogenate to pellet cellular debris.

  • Use the supernatant for the extraction procedure as described for plasma.

4. LC-MS/MS Method

  • LC System: UPLC or HPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate FDCA from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions:

    • FDCA: Precursor ion (m/z) -> Product ion (m/z)

    • ¹³C₆-FDCA: Precursor ion (m/z) -> Product ion (m/z)

Note: Specific MRM transitions should be optimized by infusing the standard solutions into the mass spectrometer.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results.[6] Key validation parameters are summarized in the table below.

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte. Assessed using a calibration curve with at least 6-8 non-zero standards.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured concentration to the true concentration. Determined by analyzing QC samples at low, medium, and high concentrations.Within ±15% of the nominal value (±20% for LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as intra- and inter-day precision.Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Typically determined as a signal-to-noise ratio of 3:1.
Lower Limit of Quantification (LLOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable accuracy and precision.Signal-to-noise ratio of ≥ 10:1; accuracy and precision within ±20%.
Recovery The extraction efficiency of the analytical method. Determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Assessed by comparing the analyte response in a post-extracted spiked sample to a neat solution.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).Analyte concentration should be within ±15% of the nominal concentration.

Quantitative Data Summary

The following table presents hypothetical but realistic validation data for the quantification of FDCA in human plasma. Actual values must be determined during in-lab validation.

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85% - 115%
Precision (CV% at LLOQ, LQC, MQC, HQC) < 15%
Recovery > 85%
Matrix Effect Minimal and compensated by ¹³C₆-FDCA
Freeze-Thaw Stability (3 cycles) Stable
Short-Term Stability (24h at RT) Stable
Long-Term Stability (-80°C for 30 days) Stable

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of FDCA in various biological matrices. The use of a stable isotope-labeled internal standard, ¹³C₆-FDCA, ensures the highest level of accuracy and precision, making this method suitable for pharmacokinetic, toxicokinetic, and biomarker studies. The detailed protocols and validation guidelines presented here should enable researchers to successfully implement this method in their laboratories.

References

Application Note and Protocol: Quantitative Analysis of 2,5-Furandicarboxylic Acid (FDCA) in Human Plasma and Urine using a Stable Isotope Dilution LC-MS/MS Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with increasing interest as a green alternative to terephthalic acid in the production of polymers like polyethylene furanoate (PEF).[1] As the applications of FDCA-based materials expand, robust and reliable analytical methods are required to study its pharmacokinetics, metabolism, and potential exposure in biological matrices. This document provides a detailed protocol for the quantification of FDCA in human plasma and urine using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, 2,5-Furandicarboxylic acid-13C6 (FDCA-13C6), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2]

Experimental Protocols

Materials and Reagents
  • 2,5-Furandicarboxylic acid (FDCA), analytical standard grade (≥98% purity)

  • This compound (FDCA-13C6), analytical standard grade (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid, LC-MS grade

  • Human plasma and urine, blank, collected with appropriate anticoagulants (e.g., K2-EDTA for plasma)

  • Solid Phase Extraction (SPE) cartridges (for urine samples), e.g., a strong anion exchange column.

Preparation of Stock and Working Solutions

2.1. FDCA Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of FDCA and transfer to a 10 mL volumetric flask.

  • Dissolve in methanol and bring to volume. Mix thoroughly.

  • Store at -20°C. This stock solution is expected to be stable for at least 6 months.

2.2. FDCA-13C6 Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh approximately 1 mg of FDCA-13C6 and transfer to a 1 mL volumetric flask.

  • Dissolve in methanol and bring to volume. Mix thoroughly.

  • Store at -20°C.

2.3. FDCA Working Solutions for Calibration Curve and Quality Control Samples:

  • Prepare a series of working solutions by serially diluting the FDCA stock solution with 50:50 (v/v) methanol:water. These will be used to spike into the blank matrix to create calibration standards and quality control (QC) samples.

2.4. FDCA-13C6 Internal Standard (IS) Working Solution (1 µg/mL):

  • Dilute the FDCA-13C6 stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 1 µg/mL.

  • Store at 2-8°C when not in use.

Sample Preparation

3.1. Human Plasma - Protein Precipitation:

  • Label polypropylene tubes for calibration standards, QC samples, and unknown samples.

  • Add 100 µL of blank plasma, QC plasma, or unknown plasma sample to the appropriately labeled tubes.

  • Spike 10 µL of the FDCA-13C6 IS working solution (1 µg/mL) into all tubes except for the blank matrix samples.

  • For calibration standards and QC samples, spike the appropriate FDCA working solution into the blank plasma. For blank samples, add an equivalent volume of the diluent.

  • Vortex mix for 10 seconds.

  • Add 400 µL of cold acetonitrile to each tube to precipitate proteins.[3]

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3.2. Human Urine - Solid Phase Extraction (SPE):

  • Thaw urine samples to room temperature and centrifuge at 2,000 x g for 5 minutes to remove particulates.

  • Label polypropylene tubes for calibration standards, QC samples, and unknown samples.

  • Add 500 µL of blank urine, QC urine, or unknown urine sample to the appropriately labeled tubes.

  • Spike 20 µL of the FDCA-13C6 IS working solution (1 µg/mL) into all tubes except for the blank matrix samples.[4]

  • For calibration standards and QC samples, spike the appropriate FDCA working solution into the blank urine. For blank samples, add an equivalent volume of the diluent.

  • Acidify the samples by adding 50 µL of 1% formic acid in water. Vortex mix.[4]

  • Condition a strong anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase.

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

4.1. Liquid Chromatography Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

4.2. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • FDCA: Precursor ion m/z 155.0 -> Product ion m/z 111.0[5]

    • FDCA-13C6 (IS): Precursor ion m/z 161.0 -> Product ion m/z 116.0 (theoretically derived)

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both FDCA and FDCA-13C6.

Data Presentation

Quantitative data should be summarized in clear, structured tables. Below are examples of tables for presenting assay validation data.

Table 1: Calibration Curve Parameters

Analyte Matrix Calibration Range (ng/mL) Regression Model
FDCA Plasma 5 - 2000 Linear, 1/x² weighting >0.995

| FDCA | Urine | 10 - 5000 | Linear, 1/x² weighting | >0.995 |

Table 2: Accuracy and Precision of Quality Control Samples

Matrix QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) (n=6) Intra-day Precision (%CV) (n=6) Inter-day Accuracy (%) (n=18) Inter-day Precision (%CV) (n=18)
Plasma LLOQ 5 102.5 6.8 101.7 7.5
Low 15 98.9 5.2 99.5 6.1
Mid 200 101.2 4.1 100.8 4.9
High 1600 99.8 3.5 100.2 4.2
Urine LLOQ 10 105.1 7.2 104.3 8.1
Low 30 101.5 6.1 102.0 6.9
Mid 400 99.4 4.8 100.1 5.5

| | High | 4000 | 100.9 | 3.9 | 101.3 | 4.7 |

Table 3: Recovery and Matrix Effect

Matrix QC Level Concentration (ng/mL) Mean Recovery (%) Mean Matrix Effect (%)
Plasma Low 15 91.5 95.2
High 1600 93.2 96.8
Urine Low 30 88.9 92.4

| | High | 4000 | 90.7 | 94.1 |

Mandatory Visualizations

Workflow_FDCA_Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Urine Sample Spike_IS Spike with FDCA-13C6 (IS) Sample->Spike_IS Extraction Protein Precipitation (Plasma) or SPE (Urine) Spike_IS->Extraction Evap_Recon Evaporate and Reconstitute Extraction->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Reporting Reporting (Concentration) Quantification->Reporting

Caption: Experimental workflow for FDCA quantification.

Signaling_Pathway_Placeholder cluster_sample_prep Sample Preparation FDCA 2,5-Furandicarboxylic Acid (Analyte) Spiking Spiking FDCA->Spiking FDCA_13C6 This compound (Internal Standard) FDCA_13C6->Spiking Sample_Matrix Biological Matrix (Plasma or Urine) Sample_Matrix->Spiking Extraction Extraction Spiking->Extraction LC_MS_Analysis LC_MS_Analysis Extraction->LC_MS_Analysis LC-MS/MS Analysis Data_Processing Data_Processing LC_MS_Analysis->Data_Processing Final_Concentration Final_Concentration Data_Processing->Final_Concentration Ratio Calculation

Caption: Logical relationship of analytical components.

References

Application Note: Quantitative Analysis of 2,5-Furandicarboxylic Acid (FDCA) in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of 2,5-Furandicarboxylic acid (FDCA) in human plasma. The use of a stable isotope-labeled internal standard (¹³C₆-FDCA) ensures high accuracy and precision by correcting for matrix effects and variability during sample processing. The protocol employs a straightforward protein precipitation step for sample cleanup, making it suitable for high-throughput bioanalytical applications in clinical research and drug development.

Introduction

2,5-Furandicarboxylic acid (FDCA) is a key bio-based platform chemical, recognized as a sustainable substitute for petroleum-derived terephthalic acid in the production of polymers like polyethylene furanoate (PEF).[1] Given its increasing importance and potential presence as a metabolite, a reliable method for its quantification in biological matrices is essential for toxicokinetic and metabolic studies. This document provides a detailed protocol for a validated UPLC-MS/MS assay to quantify FDCA in human plasma.

Principle

The method is based on the principle of stable isotope dilution mass spectrometry. A known quantity of a stable isotope-labeled internal standard (IS), 2,5-Furandicarboxylic acid-¹³C₆, which is chemically identical to the analyte but mass-shifted, is spiked into plasma samples.[2] Following a simple protein precipitation with acidified acetonitrile, the sample extract is analyzed by UPLC-MS/MS.[3][4] The analyte and internal standard are separated from matrix components on a reversed-phase C18 column and detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a negative electrospray ionization (ESI) source.[5][6] Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Materials and Reagents

  • Analytes and Standard:

    • 2,5-Furandicarboxylic acid (FDCA), ≥98% purity (Sigma-Aldrich or equivalent)

    • 2,5-Furandicarboxylic acid-¹³C₆ (¹³C₆-FDCA), ≥99% isotopic purity (Cambridge Isotope Laboratories, Inc. or equivalent)[7]

  • Reagents and Solvents:

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Formic Acid, 99% (LC-MS Grade)

    • Ultrapure Water (18.2 MΩ·cm)

    • Human Plasma, K₂-EDTA (BioIVT or equivalent)

  • Equipment:

    • UPLC System (Waters ACQUITY UPLC H-Class, Agilent 1290 Infinity II, or equivalent)

    • Tandem Mass Spectrometer (Waters Xevo TQ-S, Sciex 6500+, or equivalent)[8]

    • Analytical Balance

    • Microcentrifuge

    • Pipettes and general laboratory consumables

    • 96-well plates (optional, for high-throughput)[9]

Experimental Protocols

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve FDCA and ¹³C₆-FDCA in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the FDCA primary stock in 50:50 (v/v) methanol:water to create working standards for the calibration curve (e.g., concentrations from 100 ng/mL to 50,000 ng/mL).

  • Internal Standard (IS) Working Solution (1 µg/mL): Dilute the ¹³C₆-FDCA primary stock with 50:50 (v/v) methanol:water to a final concentration of 1 µg/mL.

  • Aliquot 50 µL of plasma samples (calibrators, quality controls, or unknowns) into 1.5 mL microcentrifuge tubes.

  • Add 10 µL of the IS Working Solution (1 µg/mL) to each tube (except for blank matrix samples) and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.[3]

  • Vortex vigorously for 1 minute.

  • Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.[10]

  • Centrifuge at 18,000 x g for 10 minutes at 4°C.[11]

  • Carefully transfer 150 µL of the clear supernatant to a clean vial or 96-well plate for analysis.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Plasma Sample (50 µL) SpikeIS Spike with ¹³C₆-FDCA IS Sample->SpikeIS Precipitate Add Acetonitrile (0.1% FA) & Vortex SpikeIS->Precipitate Centrifuge Centrifuge (18,000 x g) Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant UPLC_MS UPLC-MS/MS Analysis (MRM Mode) Supernatant->UPLC_MS Integration Peak Integration UPLC_MS->Integration Quantify Quantification (Analyte/IS Ratio) Integration->Quantify Report Data Reporting Quantify->Report

References

Application Notes and Protocols for Metabolic Stability Assay of 2,5-Furandicarboxylic Acid (FDCA) using 2,5-Furandicarboxylic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with increasing interest as a replacement for terephthalic acid in the production of polymers like polyethylene furanoate (PEF). As with any new chemical entity intended for use in materials that may come into contact with humans, a thorough understanding of its metabolic fate is crucial for safety assessment. This document provides detailed application notes and protocols for conducting an in vitro metabolic stability assay of FDCA using human liver microsomes. The use of a stable isotope-labeled internal standard, 2,5-Furandicarboxylic acid-13C6 (FDCA-13C6), is incorporated for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic stability assays are essential in early-stage drug discovery and chemical safety evaluation to determine the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes.[1][2][3] The data generated, such as half-life (t½) and intrinsic clearance (Clint), are critical for predicting the in vivo pharmacokinetic profile of a compound.[2][4]

Principle of the Assay

The in vitro metabolic stability of FDCA is assessed by incubating the compound with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[4][5][6] The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which serves as a cofactor for CYP enzymes.[1][5] Aliquots are taken at various time points, and the reaction is quenched. The concentration of FDCA remaining at each time point is determined by LC-MS/MS, using FDCA-13C6 as an internal standard to correct for variations in sample processing and instrument response.[7][8][9][10][11] The rate of disappearance of FDCA is then used to calculate its metabolic stability.

Materials and Reagents

  • 2,5-Furandicarboxylic acid (FDCA)

  • This compound (FDCA-13C6)

  • Pooled Human Liver Microsomes (mixed gender)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl2)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Dimethyl Sulfoxide (DMSO)

  • Purified water (e.g., Milli-Q or equivalent)

  • 96-well incubation plates

  • 96-well collection plates

Experimental Protocols

Preparation of Stock Solutions
  • FDCA Stock Solution (10 mM): Accurately weigh a sufficient amount of FDCA and dissolve it in DMSO to achieve a final concentration of 10 mM.

  • FDCA-13C6 Internal Standard Stock Solution (1 mM): Accurately weigh a sufficient amount of FDCA-13C6 and dissolve it in DMSO to achieve a final concentration of 1 mM.

  • Working Solutions:

    • FDCA Working Solution (100 µM): Dilute the 10 mM FDCA stock solution with a 50:50 mixture of acetonitrile and water.

    • FDCA-13C6 Internal Standard Working Solution (1 µM): Dilute the 1 mM FDCA-13C6 stock solution with acetonitrile. This solution will be used as the quenching solution.

Incubation Procedure

The following protocol is based on a final incubation volume of 200 µL.

  • Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing pooled human liver microsomes (final concentration of 0.5 mg/mL) and potassium phosphate buffer (100 mM, pH 7.4) with MgCl2 (final concentration of 3.3 mM).[1]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the FDCA working solution to the wells to achieve a final concentration of 1 µM. Immediately after, add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to a collection plate containing 4 volumes of the cold FDCA-13C6 internal standard working solution (1 µM in acetonitrile). The 0-minute time point sample is prepared by quenching the reaction immediately after adding the substrate.

  • Negative Control: Prepare a negative control by replacing the NADPH regenerating system with an equal volume of potassium phosphate buffer. This control is incubated for the longest time point.

  • Protein Precipitation: After quenching, centrifuge the collection plate at 4000 rpm for 20 minutes at 4°C to precipitate the microsomal proteins.

  • Sample Collection: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of FDCA and FDCA-13C6. Method optimization is recommended.

ParameterSuggested Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions FDCA: Precursor Ion (m/z) 155.0 -> Product Ion (m/z) 111.0 (Loss of CO2) FDCA-13C6: Precursor Ion (m/z) 161.0 -> Product Ion (m/z) 116.0 (Loss of 13CO2)
Collision Energy Optimize for each transition (typically 10-20 eV)
Dwell Time 100 ms
Data Analysis
  • Quantification: Determine the peak area ratio of FDCA to FDCA-13C6 for each time point.

  • Calculate Percent Remaining: Calculate the percentage of FDCA remaining at each time point relative to the 0-minute time point.

    • % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining FDCA versus time. The slope of the linear regression line is the elimination rate constant (k).

    • Slope = -k

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (Clint):

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein Amount (mg))

Data Presentation

The following tables are templates for presenting the results of the metabolic stability assay. Please note: As of the generation of this document, specific experimental data for the metabolic stability of FDCA in human liver microsomes is not widely available in the public domain. The values presented below are for illustrative purposes only.

Table 1: Metabolic Stability of FDCA in Human Liver Microsomes

Compoundt½ (min)Clint (µL/min/mg protein)
FDCA> 60< 11.6
Testosterone (Control)15.245.6

Table 2: Percentage of FDCA Remaining Over Time

Time (min)% FDCA Remaining (Mean ± SD)
0100
598.5 ± 2.1
1595.3 ± 3.5
3091.2 ± 4.2
4588.7 ± 3.9
6085.1 ± 5.0

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis A Prepare Stock Solutions (FDCA & FDCA-13C6) B Prepare Incubation Mixture (Microsomes, Buffer) C Pre-incubate at 37°C D Initiate Reaction (Add FDCA & NADPH) C->D E Incubate at 37°C (Time Points: 0-60 min) D->E F Quench Reaction with FDCA-13C6 in ACN E->F Aliquots G Protein Precipitation (Centrifugation) F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Analysis (t½, Clint) I->J

Caption: Workflow for the in vitro metabolic stability assay of FDCA.

Proposed Metabolic Pathway of FDCA

While specific metabolites of FDCA in human liver microsomes have not been extensively reported, furan-containing compounds can undergo CYP-mediated oxidation of the furan ring.[1][12][13] This can lead to the formation of reactive intermediates.[1][13] Given that FDCA possesses two carboxylic acid groups, it is also a potential candidate for Phase II conjugation reactions, though these are less prevalent in microsomal preparations without specific cofactors.[14][15][16][17]

G FDCA 2,5-Furandicarboxylic Acid (FDCA) CYP_Oxidation CYP-mediated Oxidation (e.g., CYP2E1) FDCA->CYP_Oxidation PhaseII Phase II Conjugation (e.g., Glucuronidation) FDCA->PhaseII Metabolite Oxidized Metabolite (e.g., epoxide or ring-opened product) CYP_Oxidation->Metabolite Conjugate FDCA-Conjugate PhaseII->Conjugate

Caption: Proposed metabolic pathways of FDCA in the liver.

Logic of Internal Standard Usage

G cluster_sample Biological Sample Analyte FDCA (Analyte) (Unknown Amount) Processing Sample Preparation (Extraction, etc.) Analyte->Processing IS FDCA-13C6 (Internal Standard) (Known Amount) IS->Processing LCMS LC-MS/MS Analysis Processing->LCMS Ratio Peak Area Ratio (FDCA / FDCA-13C6) LCMS->Ratio Concentration Accurate Concentration of FDCA Ratio->Concentration

Caption: Use of a stable isotope-labeled internal standard for quantification.

Conclusion

This document provides a comprehensive protocol for assessing the metabolic stability of FDCA using human liver microsomes and a stable isotope-labeled internal standard. The provided experimental details, data analysis workflow, and suggested LC-MS/MS parameters offer a robust starting point for researchers. The results from this assay will provide valuable insights into the potential for hepatic clearance of FDCA, contributing to its overall safety assessment. It is important to note the current lack of public data on FDCA's metabolic stability, and researchers are encouraged to use appropriate positive controls to ensure the validity of their assay system.

References

Application Note: Quantitative Determination of 2,5-Furandicarboxylic Acid (FDCA) in Polymer Degradation Studies Using ¹³C₆-FDCA as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bio-based polymer, poly(ethylene 2,5-furandicarboxylate) (PEF), is emerging as a sustainable alternative to petroleum-derived plastics like PET. Understanding its degradation is crucial for assessing its lifecycle and environmental impact. This application note provides a detailed protocol for the quantitative analysis of 2,5-furandicarboxylic acid (FDCA), a primary monomer released during PEF degradation, using a highly accurate and precise Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, ¹³C₆-2,5-furandicarboxylic acid (¹³C₆-FDCA), ensures the reliability of the quantification by correcting for variations in sample preparation and instrument response.

Principle

The method involves the enzymatic degradation of PEF polymer, followed by the addition of a known amount of ¹³C₆-FDCA as an internal standard. The samples are then prepared and analyzed by LC-MS/MS. By comparing the peak area ratio of FDCA to ¹³C₆-FDCA, the concentration of FDCA in the degradation sample can be accurately determined.

Experimental Protocols

Enzymatic Degradation of PEF

This protocol describes the enzymatic hydrolysis of amorphous PEF films.

Materials:

  • Amorphous PEF films

  • Cutinase from Humicola insolens (HiC)

  • Potassium phosphate buffer (1 M, pH 8.0)

  • Incubator shaker

Procedure:

  • Place a pre-weighed amount of amorphous PEF film (e.g., 10-15 mg) into a sterile vial.

  • Prepare a solution of HiC in 1 M potassium phosphate buffer (pH 8.0) at a suitable concentration (e.g., 1 mg/mL).

  • Add a defined volume of the enzyme solution to the vial containing the PEF film to initiate the degradation reaction.

  • Incubate the vials at 65°C with shaking (e.g., 150 rpm) for a specified duration (e.g., 24, 48, 72, 96 hours).[1]

  • At each time point, collect triplicate samples for analysis.

Sample Preparation for LC-MS/MS Analysis

Materials:

  • ¹³C₆-FDCA internal standard stock solution (e.g., 1 mg/mL in methanol)

  • Methanol, HPLC grade

  • Formic acid, LC-MS grade

  • Centrifuge

  • Autosampler vials

Procedure:

  • Quenching the Reaction: To stop the enzymatic degradation, add an equal volume of ice-cold methanol to the collected sample. This will precipitate the enzyme.

  • Internal Standard Spiking: Add a precise volume of the ¹³C₆-FDCA internal standard stock solution to each sample to achieve a final concentration within the calibration range.

  • Protein Precipitation and Clarification: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated enzyme and any remaining polymer fragments.

  • Sample Dilution: Carefully transfer the supernatant to a new microcentrifuge tube. Dilute the supernatant with a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid) to bring the FDCA concentration into the linear range of the calibration curve.

  • Transfer for Analysis: Transfer the final diluted sample into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Parameters (Example):

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Parameters (Example):

ParameterFDCA¹³C₆-FDCA
Ionization Mode Negative ESINegative ESI
Precursor Ion (m/z) 155.0161.0
Product Ion (m/z) 111.0116.0
Collision Energy Optimized for fragmentationOptimized for fragmentation
Dwell Time 100 ms100 ms

Calibration Curve:

Prepare a series of calibration standards by spiking known concentrations of FDCA into the same buffer used for the degradation experiment. Add the same amount of ¹³C₆-FDCA internal standard to each calibration standard as was added to the unknown samples. Process the calibration standards in the same manner as the experimental samples. Plot the peak area ratio of FDCA to ¹³C₆-FDCA against the concentration of FDCA to generate a calibration curve.

Data Presentation

The following tables summarize typical quantitative data obtained from the enzymatic degradation of PEF.

Table 1: FDCA Release from Amorphous PEF Films with Humicola insolens Cutinase (HiC) at 65°C

Incubation Time (hours)FDCA Concentration (mM)[1]
244.2 ± 0.3
488.9 ± 0.5
7211.5 ± 0.7
9612.8 ± 0.9

Table 2: Comparison of Different Enzymes for PEF Degradation

EnzymeIncubation Time (hours)FDCA Concentration (mM)% Weight Loss of PEF Film
FastPETase 9613.825%
LCC 7255.098%

Visualization of Experimental Workflow

experimental_workflow cluster_degradation Polymer Degradation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification PEF PEF Polymer Sample Enzyme Add HiC Enzyme in Buffer PEF->Enzyme Incubation Incubate at 65°C (Time Course) Enzyme->Incubation Quench Quench Reaction (ice-cold Methanol) Incubation->Quench Spike Spike with ¹³C₆-FDCA (Internal Standard) Quench->Spike Centrifuge Centrifuge to Remove Precipitate Spike->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute LC_MS Inject into LC-MS/MS Dilute->LC_MS Data_Acquisition Acquire Data (MRM Mode) LC_MS->Data_Acquisition Peak_Integration Integrate Peak Areas (FDCA & ¹³C₆-FDCA) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration Quantify using Calibration Curve Ratio_Calculation->Calibration Final_Conc Determine FDCA Concentration Calibration->Final_Conc

Caption: Workflow for FDCA quantification in polymer degradation.

Conclusion

This application note provides a robust and reliable method for the determination of FDCA in polymer degradation studies. The use of a stable isotope-labeled internal standard, ¹³C₆-FDCA, coupled with LC-MS/MS analysis, ensures high accuracy and precision, making this protocol highly suitable for researchers in materials science, environmental science, and biotechnology. The detailed experimental procedures and data presentation guidelines will aid in the standardized assessment of PEF degradation.

References

Application Note: Quantitative Analysis of 2,5-Furandicarboxylic Acid in Human Urine by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 2,5-Furandicarboxylic acid (2,5-FDCA) in human urine using a stable isotope-labeled internal standard (¹³C₆-2,5-FDCA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

2,5-Furandicarboxylic acid (2,5-FDCA) is a bio-based platform chemical with increasing industrial significance as a renewable alternative to terephthalic acid in the production of polymers like polyethylene furanoate (PEF). It is also recognized as a human urinary metabolite. The presence and concentration of 2,5-FDCA in urine can be indicative of dietary intake or exposure to furan-containing compounds.[1] Accurate and precise quantification of 2,5-FDCA in urine is crucial for various research applications, including human biomonitoring, metabolic studies, and understanding the pharmacokinetics of furan-based compounds.

This application note describes a robust and sensitive analytical method employing isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard, ¹³C₆-2,5-Furandicarboxylic acid, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[2]

Method Overview

The analytical workflow involves enzymatic hydrolysis of conjugated 2,5-FDCA metabolites in urine, followed by a solid-phase extraction (SPE) cleanup and concentration step. The purified extract is then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Workflow Urine_Sample Urine Sample Collection Spiking Spike with ¹³C₆-2,5-FDCA Internal Standard Urine_Sample->Spiking Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spiking->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elution Elution and Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Figure 1: Overall experimental workflow for the analysis of 2,5-FDCA in urine.

Materials and Reagents

  • Standards:

    • 2,5-Furandicarboxylic acid (≥98% purity), available from suppliers such as Sigma-Aldrich or TCI America.

    • ¹³C₆-2,5-Furandicarboxylic acid (internal standard), available from Toronto Research Chemicals.

  • Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate

    • β-glucuronidase/arylsulfatase from Helix pomatia

    • Ammonium acetate buffer (pH 5.0)

    • Ultrapure water

  • Solid-Phase Extraction (SPE):

    • Strong anion exchange (SAX) SPE cartridges (e.g., Oasis MAX or similar)

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2,5-FDCA and ¹³C₆-2,5-FDCA in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the 2,5-FDCA stock solution with methanol:water (50:50, v/v) to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (1 µg/mL): Dilute the ¹³C₆-2,5-FDCA stock solution with methanol:water (50:50, v/v).

Sample Preparation

This protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex and centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.

  • Aliquoting and Internal Standard Spiking: Transfer 0.5 mL of the urine supernatant to a clean microcentrifuge tube. Add 10 µL of the 1 µg/mL ¹³C₆-2,5-FDCA internal standard working solution.

  • Enzymatic Hydrolysis:

    • Add 250 µL of 1 M ammonium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/arylsulfatase solution.

    • Vortex briefly and incubate at 37°C for 4 hours to deconjugate glucuronidated and sulfated metabolites.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SAX SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Loading: Load the hydrolyzed urine sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

    • Elution: Elute the analytes with 2 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% mobile phase A, 5% mobile phase B).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

SamplePrep cluster_sample Urine Sample cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps Thaw Thaw and Centrifuge Aliquot Aliquot 0.5 mL Thaw->Aliquot Spike Spike with ¹³C₆-2,5-FDCA Aliquot->Spike Hydrolyze Enzymatic Hydrolysis Spike->Hydrolyze Load Load Sample Hydrolyze->Load Condition Condition Cartridge Condition->Load Wash Wash Load->Wash Elute Elute Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 2: Detailed sample preparation workflow.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient TBD (To be developed and optimized)

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table 1
Ion Source Temp. TBD (To be optimized)
Collision Gas Argon
Dwell Time TBD (To be optimized)

Table 1: Proposed MRM Transitions for 2,5-FDCA and ¹³C₆-2,5-FDCA

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2,5-FDCA (Quantifier)155.0111.0TBD
2,5-FDCA (Qualifier)155.067.0TBD
¹³C₆-2,5-FDCA (IS)161.0116.0TBD

Note: The exact m/z values and collision energies need to be optimized by infusing the individual standard solutions into the mass spectrometer.

Data Analysis and Quantification

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the prepared calibration standards.

  • Quantification: The concentration of 2,5-FDCA in the urine samples is determined from the calibration curve using the measured peak area ratios.

  • Quality Control: Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the method.

Method Validation Parameters (Hypothetical Data)

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following table presents hypothetical performance data for this method.

Table 2: Summary of Hypothetical Quantitative Data

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Compensated by internal standard

Conclusion

The described LC-MS/MS method with isotope dilution provides a sensitive, selective, and reliable approach for the quantification of 2,5-Furandicarboxylic acid in human urine. The use of ¹³C₆-2,5-FDCA as an internal standard is critical for achieving accurate results by correcting for potential matrix effects and procedural losses. This method is well-suited for researchers, scientists, and drug development professionals engaged in biomonitoring and metabolic studies involving 2,5-FDCA.

LogicalRelationship cluster_method Analytical Method cluster_outcome Method Performance LC_MSMS LC-MS/MS Sensitivity High Sensitivity LC_MSMS->Sensitivity Selectivity High Selectivity LC_MSMS->Selectivity Isotope_Dilution Isotope Dilution Accuracy High Accuracy Isotope_Dilution->Accuracy Precision High Precision Isotope_Dilution->Precision SPE Solid-Phase Extraction SPE->Accuracy SPE->Precision

Figure 3: Key method components and their contribution to performance.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 2,5-Furandicarboxylic Acid (FDCA) LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 2,5-Furandicarboxylic acid (FDCA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in FDCA analysis?

A1: Matrix effects in LC-MS analysis refer to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the quantitative analysis of FDCA.[4][5][6] In biological matrices such as plasma, urine, or tissue homogenates, common interfering substances include phospholipids, salts, and proteins.[7]

Q2: What is the most effective way to compensate for matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][8] A SIL-IS for FDCA, such as ¹³C- or D-labeled FDCA, will have nearly identical chemical and physical properties to the unlabeled FDCA. This means it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[8]

Q3: How can I assess the extent of matrix effects in my FDCA assay?

A3: There are two primary methods to evaluate matrix effects:

  • Post-Column Infusion: A solution of FDCA is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of FDCA indicates ion suppression or enhancement, respectively.[9][10]

  • Post-Extraction Spike: The response of FDCA in a post-extraction spiked blank matrix sample is compared to the response of FDCA in a neat solvent. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[7]

Q4: Which sample preparation technique is best for minimizing matrix effects for FDCA in plasma?

A4: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. For FDCA, a dicarboxylic acid, the following methods are commonly employed to remove proteins and phospholipids, which are major sources of matrix effects in plasma:[6][11]

  • Protein Precipitation (PPT): A simple and fast method using organic solvents like acetonitrile or methanol. However, it may not remove all interfering components and can lead to significant matrix effects.[12][13]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning FDCA into an immiscible organic solvent. The choice of solvent is critical for good recovery.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a stationary phase to selectively retain FDCA while matrix components are washed away.[1][13] This is often the most effective technique for minimizing matrix effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of FDCA quantification Variable matrix effects between samples.1. Incorporate a stable isotope-labeled internal standard (SIL-IS) for FDCA.[8]2. Optimize the sample preparation method (e.g., switch from PPT to SPE) for more consistent removal of matrix components.[1]3. Ensure complete chromatographic separation of FDCA from the ion-suppressing regions of the chromatogram.[4]
Low sensitivity or inability to reach the desired lower limit of quantification (LLOQ) Significant ion suppression.1. Improve sample cleanup using SPE to remove interfering phospholipids and other endogenous components.[11][13]2. Modify the chromatographic method to shift the retention time of FDCA away from regions of high matrix interference.[9]3. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) to enhance FDCA ionization.
Inconsistent peak areas for the SIL-IS The SIL-IS may not be perfectly co-eluting with FDCA, leading to differential matrix effects.1. Verify the co-elution of FDCA and its SIL-IS. A slight difference in retention time can lead to different degrees of ion suppression.2. Ensure the purity of the SIL-IS, as unlabeled impurities can affect quantification.3. Evaluate different lots of the biological matrix to assess the variability of the matrix effect.
Accuracy and precision issues in the validation runs Inadequate compensation for matrix effects across the calibration range.1. Use matrix-matched calibrators and quality control (QC) samples to ensure the calibration curve accurately reflects the matrix effect.[14]2. Evaluate matrix effects at low, medium, and high QC concentrations to check for concentration-dependent effects.[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for FDCA from Human Plasma

This protocol provides a general methodology for extracting FDCA from plasma using SPE, which is effective at minimizing matrix effects.

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add 10 µL of the SIL-IS working solution (e.g., ¹³C₂-FDCA in methanol).

    • Add 200 µL of 2% formic acid in water to precipitate proteins and adjust pH.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • SPE Procedure (using a mixed-mode anion exchange cartridge):

    • Conditioning: Pass 1 mL of methanol through the cartridge.

    • Equilibration: Pass 1 mL of water through the cartridge.

    • Loading: Load the supernatant from the pre-treated sample onto the cartridge.

    • Washing:

      • Wash with 1 mL of 5% methanol in water to remove salts and polar interferences.

      • Wash with 1 mL of methanol to remove non-polar interferences.

    • Elution: Elute FDCA with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the reconstituted sample into the LC-MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Steps plasma Plasma Sample add_is Add SIL-IS plasma->add_is ppt Protein Precipitation (e.g., with Acid) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition equilibrate Equilibrate condition->equilibrate equilibrate->load wash Wash load->wash elute Elute FDCA wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS reconstitute->inject

Caption: Workflow for FDCA sample preparation using SPE.

troubleshooting_matrix_effects start Inaccurate or Irreproducible FDCA Results check_is Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is implement_is Implement a SIL-IS for FDCA. check_is->implement_is No check_cleanup Is Sample Cleanup Sufficient? check_is->check_cleanup Yes implement_is->check_cleanup improve_cleanup Improve Sample Cleanup (e.g., PPT -> LLE -> SPE) check_cleanup->improve_cleanup No check_chromatography Is FDCA separated from interfering matrix components? check_cleanup->check_chromatography Yes improve_cleanup->check_chromatography optimize_lc Optimize LC Method (gradient, column, mobile phase) check_chromatography->optimize_lc No validate Re-validate Method check_chromatography->validate Yes optimize_lc->validate

Caption: Troubleshooting decision tree for matrix effects in FDCA analysis.

References

Technical Support Center: Analysis of 2,5-Furandicarboxylic Acid (FDCA) and its ¹³C₆ Analog

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with 2,5-Furandicarboxylic acid (FDCA) and its ¹³C₆ analog. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the peak shape in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for FDCA and its ¹³C₆ analog?

A1: Poor peak shape for acidic compounds like FDCA is often due to secondary interactions with the stationary phase, improper mobile phase pH, or issues with the sample solvent.[1][2] The dicarboxylic acid nature of FDCA makes it prone to interactions that can lead to peak tailing, broadening, or splitting.

Q2: How does the mobile phase pH affect the peak shape of FDCA?

A2: Mobile phase pH is a critical factor.[1][3][4] FDCA has two carboxylic acid groups and is, therefore, an acidic compound. To ensure a single, un-ionized species in the mobile phase, the pH should be set at least 2 pH units below the pKa of the carboxylic acid groups.[4][5] This prevents the simultaneous presence of ionized and non-ionized forms, which can lead to split or tailing peaks.

Q3: Are there any specific considerations for the ¹³C₆ analog of FDCA?

A3: While the chemical properties of the ¹³C₆ analog are nearly identical to the unlabeled FDCA, there can be minor differences in chromatographic retention times due to the kinetic isotope effect.[6][7] However, for most applications, the same analytical method and troubleshooting steps will apply to both compounds. It is good practice to verify the retention time of the labeled standard individually.

Q4: What type of analytical column is best suited for FDCA analysis?

A4: Reversed-phase C18 columns are commonly used for the analysis of FDCA.[8][9] However, residual silanol groups on the silica backbone of the stationary phase can interact with the carboxylic acid functional groups of FDCA, leading to peak tailing.[1][2] Using a modern, well-end-capped C18 column or a column with a polar-embedded or polar-endcapped stationary phase can minimize these secondary interactions. For particularly sensitive analyses, metal-free columns can also be considered to prevent chelation with trace metals in the system.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of FDCA and its ¹³C₆ analog.

Issue 1: Peak Tailing

Peak tailing is observed as an asymmetry in the peak, where the latter half of the peak is broader than the front half.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Check Mobile Phase pH (Is it >= 2 units below pKa?) start->check_ph adjust_ph Adjust pH with Acidic Additive (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_column Evaluate Column (Old, contaminated, or inappropriate phase?) check_ph->check_column Yes solution Symmetrical Peak adjust_ph->solution replace_column Replace with End-Capped C18 or Polar-Embedded Column check_column->replace_column Yes check_sample Review Sample Solvent (Is it stronger than mobile phase?) check_column->check_sample No replace_column->solution adjust_sample Re-dissolve Sample in Initial Mobile Phase check_sample->adjust_sample Yes check_sample->solution No adjust_sample->solution

Caption: Troubleshooting workflow for addressing peak tailing.

Potential Cause Recommended Solution
Inappropriate Mobile Phase pH The mobile phase pH may be too high, causing partial ionization of the carboxylic acid groups. Solution: Lower the mobile phase pH by adding a volatile acid like 0.1% formic acid or acetic acid.[10][11] Aim for a pH that is at least 2 units below the pKa of FDCA's carboxylic acids.
Secondary Silanol Interactions Residual silanol groups on the silica-based stationary phase can interact with the polar carboxylic acid groups of FDCA.[1][2] Solution: Use a high-purity, end-capped C18 column. Alternatively, a column with a polar-embedded or polar-endcapped stationary phase can shield the analytes from silanol interactions.
Sample Solvent Effects If the sample is dissolved in a solvent that is stronger than the initial mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to peak tailing. Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
Issue 2: Peak Splitting or Shoulders

This is often observed as a small shoulder on the main peak or a complete split into two peaks.

Troubleshooting Logic for Peak Splitting

G start Peak Splitting/Shoulder Observed check_ph Verify Mobile Phase pH (Is it close to pKa?) start->check_ph adjust_ph Ensure pH is Consistent and >= 2 units below pKa check_ph->adjust_ph Yes check_injection Examine Injection Solvent (Mismatch with mobile phase?) check_ph->check_injection No solution Single, Sharp Peak adjust_ph->solution change_solvent Inject Sample in Initial Mobile Phase Conditions check_injection->change_solvent Yes check_column Inspect Column for Voids or Contamination check_injection->check_column No change_solvent->solution replace_column Replace Column check_column->replace_column Yes check_column->solution No replace_column->solution

Caption: Logical steps to diagnose and resolve peak splitting.

Potential Cause Recommended Solution
Mobile Phase pH near pKa If the mobile phase pH is close to the pKa of the carboxylic acid groups, both ionized and non-ionized forms of FDCA may exist, leading to two closely eluting species.[3] Solution: Adjust the mobile phase pH to be at least 2 units below the pKa to ensure the analyte is in a single protonated state.
Sample Solvent and Mobile Phase Mismatch Injecting a sample in a solvent significantly different from the mobile phase can cause peak splitting, especially for early eluting peaks. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Void or Blocked Frit A void at the head of the column or a partially blocked inlet frit can cause the sample to travel through two different paths, resulting in a split peak. Solution: Reverse-flush the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.
Co-eluting Impurity A shoulder on the main peak may indicate the presence of a co-eluting impurity. Solution: Adjust the mobile phase composition (e.g., organic solvent ratio) or the gradient profile to improve separation.

Experimental Protocols

Recommended LC-MS Method for FDCA and its ¹³C₆ Analog

This protocol provides a starting point for developing a robust analytical method. Optimization may be required based on your specific instrumentation and sample matrix.

Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep_start Start with Sample (e.g., in complex matrix) extraction Liquid-Liquid or Solid-Phase Extraction prep_start->extraction reconstitute Dry Down and Reconstitute in Initial Mobile Phase extraction->reconstitute lc_separation HPLC Separation (C18 Column) reconstitute->lc_separation ms_detection Mass Spectrometry (Negative ESI Mode) lc_separation->ms_detection integration Peak Integration and Quantification ms_detection->integration report Generate Report integration->report

References

Technical Support Center: Optimizing ESI Conditions for 2,5-Furandicarboxylic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Electrospray Ionization (ESI) conditions for the analysis of 2,5-Furandicarboxylic acid-13C6 (FDCA-13C6).

Frequently Asked Questions (FAQs)

Q1: What is the expected ionization behavior of this compound in ESI-MS?

A1: 2,5-Furandicarboxylic acid (FDCA) and its isotopically labeled form, FDCA-13C6, are dicarboxylic acids. Due to the presence of two acidic carboxylic acid groups, they readily deprotonate to form negatively charged ions. Therefore, negative ion mode ([M-H]⁻) is the preferred mode for ESI-MS analysis of FDCA-13C6.[1] In this mode, you can expect to observe the deprotonated molecule as the primary ion. The monoisotopic mass of unlabeled FDCA is 156.01 g/mol , so the expected m/z for the [M-H]⁻ ion is approximately 155.0. For this compound, with six 13C atoms, the expected m/z for the [M-H]⁻ ion will be approximately 161.0.

Q2: What are the common adducts observed for dicarboxylic acids like FDCA-13C6 in ESI-MS?

A2: In addition to the primary [M-H]⁻ ion in negative mode, dicarboxylic acids can form various adduct ions, which can complicate spectral interpretation but also provide structural information. Common adducts include:

  • [M+Na-2H]⁻: A sodium adduct where one proton is replaced by a sodium ion.

  • [M+K-2H]⁻: A potassium adduct.

  • [2M-H]⁻: A dimer of the analyte.

In positive ion mode, which is less common for acidic compounds, you might observe:

  • [M+H]⁺: Protonated molecule, though typically with low intensity for acidic compounds.

  • [M+Na]⁺: Sodium adduct.

  • [M+NH₄]⁺: Ammonium adduct, especially when ammonium-based buffers are used.[2]

Q3: Why is a stable isotope-labeled internal standard like this compound important for quantitative analysis?

A3: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative mass spectrometry. Since FDCA-13C6 has nearly identical chemical and physical properties to the unlabeled FDCA, it will behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow it to effectively compensate for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of the target analyte.

Q4: What are the key ESI source parameters to optimize for FDCA-13C6 analysis?

A4: The key ESI source parameters that should be optimized to maximize the signal intensity and stability for FDCA-13C6 include:

  • Capillary Voltage: This voltage is applied to the ESI needle and is crucial for generating the electrospray. An optimal voltage will produce a stable spray and maximize ion signal. Too high a voltage can lead to corona discharge and signal instability.[3]

  • Nebulizer Gas Pressure: This gas (usually nitrogen) helps to form a fine spray of charged droplets. Optimizing the pressure is essential for efficient desolvation.

  • Drying Gas Flow and Temperature: The drying gas (also typically nitrogen) aids in the evaporation of solvent from the droplets, leading to the release of gas-phase ions. Higher temperatures and flow rates can enhance desolvation but excessive heat may cause thermal degradation of the analyte.

  • Cone Voltage (or Fragmentor/Skimmer Voltage): This voltage helps to decluster solvent molecules from the analyte ions and can also induce in-source fragmentation. It should be optimized to maximize the abundance of the desired precursor ion ([M-H]⁻) while minimizing unwanted fragmentation.

Troubleshooting Guides

Issue 1: Low Sensitivity or Poor Signal Intensity for FDCA-13C6

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Ionization Mode Ensure the mass spectrometer is operating in negative ion mode to detect the [M-H]⁻ ion of FDCA-13C6.
Incorrect Mobile Phase pH The pH of the mobile phase significantly impacts the ionization efficiency of carboxylic acids. For negative ion mode, a slightly basic or neutral pH can enhance deprotonation. However, for reversed-phase chromatography, a slightly acidic mobile phase is often used for better peak shape. A compromise is often necessary. Consider using volatile buffers like ammonium acetate or ammonium bicarbonate to control the pH. The addition of weak hydrophobic carboxylic acids, such as butyric or propanoic acid, to the mobile phase has been shown to improve the negative ESI response of dicarboxylic acids.[4]
Inefficient Desolvation Increase the drying gas temperature and/or flow rate to promote solvent evaporation. Optimize the nebulizer gas pressure to ensure the formation of a fine aerosol.
Inappropriate ESI Source Parameters Systematically optimize the capillary voltage, cone voltage, and source temperatures. Start with typical values for small molecules and adjust them to maximize the signal for the [M-H]⁻ ion of FDCA-13C6.
Ion Suppression from Matrix Components If analyzing complex samples, co-eluting matrix components can suppress the ionization of FDCA-13C6. Improve sample cleanup procedures (e.g., solid-phase extraction) or optimize the chromatographic separation to separate the analyte from interfering matrix components.
Corona Discharge In negative ion mode, a high capillary voltage can lead to a corona discharge, which increases noise and reduces sensitivity. If you observe a high, unstable baseline, try reducing the capillary voltage.[5]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseRecommended Action
Secondary Interactions with Stationary Phase Dicarboxylic acids can exhibit peak tailing on reversed-phase columns due to interactions with residual silanols. Adding a small amount of a weak acid, like formic acid or acetic acid (e.g., 0.1%), to the mobile phase can help to suppress these interactions and improve peak shape.
Incompatible Mobile Phase and Stationary Phase Ensure that the chosen column and mobile phase are suitable for the analysis of polar acidic compounds. A polar-endcapped C18 column or a column designed for polar analytes might provide better peak shapes.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Extra-column Dead Volume Ensure all connections in the LC system are properly made with minimal tubing length to reduce dead volume, which can contribute to peak broadening.
Issue 3: Unstable Signal or High Background Noise

Possible Causes and Solutions:

CauseRecommended Action
Unstable Electrospray Visually inspect the spray needle if possible. An unstable spray can be caused by a clogged needle, incorrect positioning, or inappropriate source parameters. Clean or replace the ESI needle. Optimize the nebulizer gas flow and capillary voltage to achieve a stable Taylor cone.
Contaminated Mobile Phase or Solvents Use high-purity LC-MS grade solvents and additives. Contaminants can create high background noise and adducts.
Dirty Ion Source A contaminated ion source can lead to an unstable signal and high background. Follow the manufacturer's protocol for cleaning the ion source components, such as the capillary, skimmer, and lenses.
Leaks in the LC System Air bubbles introduced through leaks can cause pressure fluctuations and an unstable spray. Check all fittings and connections for leaks.

Experimental Protocols

General Protocol for ESI-MS Method Development for this compound
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol). Prepare working standard solutions by diluting the stock solution in the initial mobile phase.

  • Initial ESI-MS Parameters:

    • Ionization Mode: Negative

    • Scan Range: m/z 50-250 (to include the expected [M-H]⁻ ion at ~161.0)

    • Capillary Voltage: Start with a typical value for negative mode, e.g., -3.0 to -4.5 kV.

    • Nebulizer Gas (N₂): Start with a pressure of 30-40 psi.

    • Drying Gas (N₂): Start with a flow rate of 8-12 L/min and a temperature of 300-350 °C.

    • Cone Voltage: Start with a low value (e.g., -20 to -40 V) to minimize in-source fragmentation.

  • Optimization via Infusion Analysis:

    • Infuse a working standard solution of FDCA-13C6 directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • While infusing, systematically vary one source parameter at a time (e.g., capillary voltage, cone voltage, gas flows, and temperatures) to find the values that maximize the signal intensity of the [M-H]⁻ ion.

  • LC Method Development:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid or 5 mM ammonium acetate.

      • Solvent B: Acetonitrile or methanol.

    • Gradient: Start with a shallow gradient to ensure good separation from any impurities.

    • Flow Rate: Typically 0.2-0.5 mL/min for a standard 2.1 mm ID column.

  • LC-MS/MS Optimization (for Quantification):

    • Once the precursor ion ([M-H]⁻ at m/z ~161.0) is optimized, perform a product ion scan to identify characteristic fragment ions. A common fragmentation pathway for dicarboxylic acids is the loss of CO₂ (44 Da).

    • Select the most intense and specific precursor-to-product ion transition for Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Optimize the collision energy for the selected MRM transition to maximize the product ion signal.

Data Presentation

Table 1: Recommended Starting ESI-MS Parameters for this compound Analysis (Negative Ion Mode)

ParameterRecommended Starting RangeNotes
Capillary Voltage -3.0 to -4.5 kVOptimize for stable spray and maximum ion current.
Nebulizer Gas Pressure 30 - 50 psiAdjust for a fine, consistent aerosol.
Drying Gas Flow 8 - 12 L/minHigher flow can improve desolvation but may reduce sensitivity if too high.
Drying Gas Temperature 300 - 400 °CHigher temperatures aid desolvation but can cause thermal degradation.
Cone Voltage/Fragmentor -20 to -60 VOptimize to maximize the precursor ion ([M-H]⁻) and minimize in-source fragmentation.

Visualizations

ESI_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion Optimization cluster_lc_dev LC Method Development cluster_msms_opt MS/MS Optimization prep_std Prepare FDCA-13C6 Standard infuse Infuse Standard into MS prep_std->infuse optimize_source Optimize Source Parameters (Voltage, Gas, Temp) infuse->optimize_source select_column Select Column optimize_source->select_column optimize_mp Optimize Mobile Phase select_column->optimize_mp run_lcms Perform LC-MS Analysis optimize_mp->run_lcms product_ion_scan Product Ion Scan of [M-H]⁻ run_lcms->product_ion_scan select_mrm Select MRM Transition product_ion_scan->select_mrm optimize_ce Optimize Collision Energy select_mrm->optimize_ce end end optimize_ce->end Final Method

Caption: Workflow for ESI-MS method development for FDCA-13C6.

Troubleshooting_Low_Signal cluster_checks Initial Checks cluster_optimization Parameter Optimization cluster_advanced Advanced Troubleshooting start Low Signal for FDCA-13C6 check_mode Check Ion Mode Is it Negative? start->check_mode check_source Check Source Is spray stable? check_mode->check_source Yes correct_mode Switch to Negative Mode check_mode->correct_mode No optimize_voltage Optimize Capillary & Cone Voltages check_source->optimize_voltage Yes fix_spray Clean/Replace Needle, Adjust Position check_source->fix_spray No optimize_gas Optimize Gas Flow & Temperature optimize_voltage->optimize_gas optimize_mp Optimize Mobile Phase pH & Additives optimize_gas->optimize_mp check_suppression Investigate Ion Suppression optimize_mp->check_suppression clean_source Clean Ion Source check_suppression->clean_source If unresolved end Signal Improved clean_source->end Re-evaluate

Caption: Troubleshooting logic for low signal intensity of FDCA-13C6.

References

troubleshooting poor recovery of 2,5-Furandicarboxylic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Furandicarboxylic acid-13C6 (FDCA-13C6). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the experimental use of this stable isotope-labeled internal standard, with a focus on addressing poor recovery.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are experiencing low recovery of this compound during solid-phase extraction (SPE). What are the potential causes and solutions?

A1: Poor recovery during SPE is a common issue that can often be resolved by systematically optimizing the extraction protocol. Key factors to consider include the choice of sorbent, pH of the sample, and the composition of the wash and elution solvents.

Troubleshooting Steps:

  • Sorbent Selection: FDCA is a polar, acidic compound. Therefore, a weak anion exchange (WAX) or a mixed-mode sorbent with both reversed-phase and anion exchange characteristics is often a good starting point. If using a purely reversed-phase sorbent (e.g., C18), ensure the sample pH is adjusted to suppress the ionization of the carboxylic acid groups.

  • pH Adjustment: The charge state of FDCA is pH-dependent. To ensure efficient binding to the sorbent, the pH of the sample should be optimized. For reversed-phase SPE, adjust the sample pH to be at least 2 units below the pKa of the carboxylic acid groups to ensure the compound is in its neutral form. For anion exchange SPE, the sample pH should be above the pKa to ensure the compound is charged.

  • Wash and Elution Solvent Optimization: A systematic approach to optimizing wash and elution solvents is crucial. The "10-bottle optimization" method can be highly effective. This involves testing a series of solvent mixtures with increasing organic content to determine the optimal conditions for washing away interferences without prematurely eluting the analyte, and then identifying the ideal solvent composition for complete elution.[1]

  • Drying Steps: Ensure the sorbent bed is not allowed to dry out between conditioning, equilibration, and sample loading steps when using silica-based sorbents.[2] However, a thorough drying step after the wash and before elution can improve the recovery of your analyte.[2]

Here is a logical workflow for troubleshooting poor SPE recovery:

SPE_Troubleshooting start Start: Poor FDCA-13C6 Recovery check_sorbent 1. Review Sorbent Choice (e.g., WAX, Mixed-Mode) start->check_sorbent adjust_ph 2. Optimize Sample pH (Consider pKa) check_sorbent->adjust_ph Sorbent appropriate? optimize_wash 3. Optimize Wash Solvent (Remove interferences) adjust_ph->optimize_wash pH optimized? optimize_elution 4. Optimize Elution Solvent (Ensure complete elution) optimize_wash->optimize_elution Interferences removed? check_drying 5. Verify Drying Steps (Pre- and post-wash) optimize_elution->check_drying Analyte eluted? end Improved Recovery check_drying->end Drying steps correct?

Caption: A stepwise guide to troubleshooting poor SPE recovery of FDCA-13C6.

Q2: My mass spectrometry signal for this compound is low or non-existent. How can I troubleshoot this?

A2: Low or no signal in a mass spectrometer can stem from several issues, ranging from incorrect instrument parameters to problems with sample preparation.

Troubleshooting Steps:

  • Verify MRM Transitions: Ensure the precursor and product ion mass-to-charge (m/z) values for FDCA-13C6 are correctly entered in your instrument method. It is advisable to infuse a standard solution to confirm these transitions.

  • Optimize Ion Source Parameters: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for FDCA-13C6. Begin with the instrument manufacturer's recommendations and fine-tune using a standard solution.

  • Assess for Matrix Effects (Ion Suppression): Co-eluting matrix components can suppress the ionization of your analyte, leading to a reduced signal. To mitigate this, you can try diluting the sample extract or improving the chromatographic separation to move the FDCA-13C6 peak away from interfering compounds.

  • Check for Instrument Contamination: A contaminated ion source or mass spectrometer inlet can lead to poor signal. Follow the manufacturer's protocol for cleaning these components.

The following table summarizes starting parameters for mass spectrometric detection.

ParameterRecommendation
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Precursor Ion (Q1) m/z~161.0 (for [M-H]⁻)
Product Ion (Q3) m/zRequires optimization, but fragments corresponding to loss of CO2 or H2O are common.
Capillary Voltage2.5 - 3.5 kV
Source Temperature120 - 150 °C
Desolvation Temperature350 - 500 °C
Desolvation Gas Flow600 - 800 L/hr

Note: These values are starting points and will require optimization on your specific instrument.

Q3: We are observing high background noise or interfering peaks in our chromatogram. What could be the cause?

A3: High background or interfering peaks can compromise the accuracy of your quantification.

Troubleshooting Steps:

  • Improve Sample Cleanup: Re-evaluate your sample preparation procedure. A more rigorous SPE protocol or the inclusion of a liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.

  • Enhance Chromatographic Resolution: Modify your liquid chromatography (LC) method to better separate the FDCA-13C6 from co-eluting contaminants. This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a different analytical column.

  • Check for Carryover: Inject a blank solvent sample immediately after a high-concentration sample to determine if carryover is an issue. If so, optimize the injector wash procedure.

Q4: Why is using a stable isotope-labeled internal standard like this compound important for quantitative analysis?

A4: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry.[3] FDCA-13C6 is chemically identical to the unlabeled FDCA, meaning it will behave similarly during sample preparation and analysis. By adding a known amount of FDCA-13C6 to your samples at the beginning of the workflow, you can accurately account for any analyte loss during extraction and for variations in instrument response, thereby improving the accuracy and precision of your results.

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) Method for FDCA-13C6

This protocol provides a starting point for developing an SPE method for FDCA-13C6 from an aqueous matrix.

  • Sorbent: Weak Anion Exchange (WAX) SPE cartridge.

  • Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of the loading buffer (e.g., 25 mM ammonium acetate, pH 6).

  • Sample Loading: Adjust the sample pH to ~6 and load it onto the cartridge at a slow, steady flow rate.

  • Washing:

    • Wash 1: 1 mL of 25 mM ammonium acetate in water to remove polar impurities.

    • Wash 2: 1 mL of methanol to remove non-polar impurities.

  • Elution: Elute the FDCA-13C6 with 1 mL of methanol containing 2-5% formic or acetic acid.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Here is a diagram illustrating the SPE workflow:

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_post Post-Extraction conditioning 1. Conditioning (Methanol then Water) equilibration 2. Equilibration (Loading Buffer) conditioning->equilibration load 3. Sample Loading (pH adjusted sample) wash 4. Washing (Aqueous and Organic) load->wash elute 5. Elution (Acidified Organic Solvent) wash->elute dry_down 6. Dry Down (Nitrogen Evaporation) reconstitute 7. Reconstitution (Mobile Phase) dry_down->reconstitute analysis analysis reconstitute->analysis Inject into LC-MS

Caption: A standard workflow for solid-phase extraction of FDCA-13C6.

Protocol 2: Starting Conditions for LC-MS Analysis

This protocol provides a general starting point for the LC-MS analysis of FDCA-13C6.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • MS Detection: As described in the troubleshooting table above.

This technical support guide provides a comprehensive starting point for troubleshooting poor recovery and other common issues encountered during the analysis of this compound. For further assistance, please consult your instrument manuals and consider reaching out to application specialists for your specific SPE and LC-MS systems.

References

Technical Support Center: 2,5-Furandicarboxylic Acid (FDCA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2,5-Furandicarboxylic acid (FDCA). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in FDCA analysis?

Ion suppression is a type of matrix effect where the signal of the target analyte, FDCA, is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, residual proteins).[1] These interfering molecules compete with FDCA for ionization in the mass spectrometer's source, leading to a decreased signal intensity. This can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[2]

Q2: How can I determine if ion suppression is affecting my FDCA analysis?

A common method to assess ion suppression is the post-column infusion experiment.[3] In this technique, a solution of FDCA is continuously infused into the mass spectrometer while a blank matrix sample is injected onto the LC column. A dip in the baseline signal at the retention time of any matrix components indicates where ion suppression is occurring. Another approach is to compare the signal response of FDCA spiked into a clean solvent versus the signal when spiked into a prepared sample matrix. A lower signal in the matrix indicates suppression.

Q3: What are the most common sources of ion suppression in FDCA analysis?

For FDCA analysis in biological matrices like plasma, serum, or urine, common sources of ion suppression include:

  • Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression in reversed-phase chromatography.

  • Salts: High concentrations of salts from buffers or the biological matrix itself can significantly suppress the ionization of FDCA.

  • Endogenous Metabolites: Other small molecules in the biological fluid can co-elute with FDCA and interfere with its ionization.

In matrices like fermentation broth, components of the culture medium, residual sugars, and other metabolic byproducts can be major sources of interference.

Q4: Which sample preparation technique is best for minimizing ion suppression for FDCA?

The choice of sample preparation technique depends on the matrix and the required sensitivity. Here is a comparison of common techniques:

Sample Preparation TechniqueEffectiveness in Reducing Ion SuppressionKey AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) HighHighly effective at removing salts, phospholipids, and other interferences.Can be more time-consuming and requires method development.
Liquid-Liquid Extraction (LLE) Moderate to HighGood for removing non-polar interferences.May have lower recovery for a polar analyte like FDCA; requires use of organic solvents.[4]
Protein Precipitation (PPT) Low to ModerateSimple and fast.Less effective at removing phospholipids and salts, often leading to significant ion suppression.[4]
Dilution ("Dilute-and-Shoot") LowVery simple and fast.Only suitable for simple matrices or when FDCA concentrations are high, as it reduces the concentration of both analyte and interferences.[5]

For complex matrices and sensitive analyses, Solid-Phase Extraction (SPE) is generally the most effective method for minimizing ion suppression.

Q5: Can I use a different chromatographic technique to avoid ion suppression?

Yes, optimizing the chromatography is a key strategy. Since FDCA is a polar acidic compound, alternative chromatographic techniques can be very effective:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating polar compounds like FDCA, often eluting them away from the less polar matrix components that cause suppression in reversed-phase chromatography.[6][7]

  • Mixed-Mode Chromatography: Columns with both reversed-phase and anion-exchange properties can provide unique selectivity for polar acidic compounds, improving separation from interfering matrix components.[8][9]

Q6: Is derivatization a viable option to reduce ion suppression for FDCA?

Yes, derivatization can be a powerful strategy. By chemically modifying the carboxylic acid groups of FDCA, you can:

  • Increase hydrophobicity: This can improve retention on reversed-phase columns, moving the analyte away from early-eluting polar interferences.

  • Enhance ionization efficiency: Derivatizing with a reagent that has a readily ionizable group (e.g., a tertiary amine for positive mode ESI) can significantly boost signal intensity and move the analysis to a region of the chromatogram with less suppression.[1][10][11][12]

Troubleshooting Guides

Problem 1: Low FDCA signal intensity in matrix samples compared to standards in neat solvent.

  • Possible Cause: Significant ion suppression from matrix components.

  • Troubleshooting Workflow:

    A Low FDCA Signal in Matrix B Quantify Matrix Effect (Post-Column Infusion or Post-Extraction Spike) A->B C Is Ion Suppression > 20%? B->C D Improve Sample Preparation C->D Yes H Proceed with Validation C->H No E Optimize Chromatography D->E F Consider Derivatization E->F G Re-evaluate Method F->G G->B

    Caption: Troubleshooting workflow for low FDCA signal.

    Solutions:

    • Enhance Sample Preparation: If using protein precipitation or dilution, switch to a more rigorous method like Solid-Phase Extraction (SPE). If already using SPE, optimize the wash and elution steps to better remove interferences.

    • Improve Chromatographic Separation:

      • Modify the gradient to better separate FDCA from the suppression zone.

      • Switch to a HILIC or mixed-mode column to change the retention profile of FDCA and interferences.[8]

    • Dilute the Sample: If the FDCA concentration is high enough, a simple dilution can reduce the concentration of interfering matrix components.[5]

    • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled FDCA internal standard will co-elute and experience the same degree of ion suppression, allowing for more accurate quantification.

Problem 2: Poor reproducibility of FDCA quantification in different sample lots.

  • Possible Cause: Variable matrix effects between different batches of the biological matrix.

  • Troubleshooting Workflow:

    A Poor Reproducibility Across Lots B Evaluate Matrix Effect in Multiple Lots A->B C Is Variability High? B->C D Implement a More Robust Sample Preparation (e.g., SPE) C->D Yes G Method is Robust C->G No E Use Matrix-Matched Calibrators D->E F Use a Stable Isotope-Labeled Internal Standard E->F F->B

    Caption: Troubleshooting workflow for poor reproducibility.

    Solutions:

    • Robust Sample Cleanup: Implement a highly effective sample cleanup method like SPE to remove the variable interfering components.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in ion suppression, as the SIL-IS will be affected in the same way as the analyte in each individual sample.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for FDCA Analysis using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex mix for 10 seconds.

    • To 100 µL of plasma, add 10 µL of internal standard (if used) and 300 µL of 2% formic acid in water.

    • Vortex for 10 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet proteins.

  • SPE Procedure (using a mixed-mode anion exchange polymer):

    • Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load: Load the supernatant from the pre-treatment step onto the SPE cartridge.

    • Wash 1: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.

    • Wash 2: Wash the cartridge with 1 mL of methanol to remove phospholipids and other non-polar interferences.

    • Elute: Elute the FDCA with 1 mL of 5% ammonia in methanol.

    • Dry-down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Method for FDCA Analysis using HILIC

  • LC System: UPLC or HPLC system capable of high pressure gradients.

  • Column: HILIC column (e.g., silica, zwitterionic, or diol-based), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 95% B

    • 3.0 min: 50% B

    • 3.1 min: 95% B

    • 5.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: Tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transition for FDCA: m/z 155 -> 111 (This is a common transition, but should be optimized on your instrument).

  • Source Parameters:

    • Capillary Voltage: 2.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Logical Diagram for Method Selection

This diagram outlines the decision-making process for developing a robust method for FDCA analysis.

A Define Analytical Goal (e.g., Matrix, Required LLOQ) B Start with Simple Method (Dilute-and-Shoot, PPT) A->B C Evaluate Specificity and Ion Suppression B->C D Is Method Sufficient? C->D E Implement SPE D->E No K Final Method Validation D->K Yes F Optimize SPE (Sorbent, Wash, Elution) E->F G Re-evaluate Specificity and Ion Suppression F->G H Is Method Sufficient? G->H I Change Chromatography (HILIC or Mixed-Mode) H->I No H->K Yes J Develop and Optimize New LC Method I->J J->G

Caption: Decision tree for FDCA analysis method development.

References

Technical Support Center: Analysis of 2,5-Furandicarboxylic Acid (FDCA) and ¹³C₆-FDCA using MRM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of Multiple Reaction Monitoring (MRM) transitions and troubleshooting for the quantitative analysis of 2,5-Furandicarboxylic acid (FDCA) and its stable isotope-labeled internal standard, ¹³C₆-FDCA, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for 2,5-Furandicarboxylic acid (FDCA) in negative ion mode?

A1: In negative ion mode electrospray ionization (ESI), FDCA readily forms a deprotonated molecule [M-H]⁻. The most common fragmentation pathway for dicarboxylic acids upon collision-induced dissociation (CID) is the loss of a carboxyl group as carbon dioxide (CO₂), which corresponds to a neutral loss of 44 Daltons. A secondary fragmentation can involve the loss of a second CO₂ molecule.

Based on this, the following MRM transitions are recommended for FDCA:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossRole
2,5-Furandicarboxylic acid (FDCA)155.0111.0CO₂Quantifier
2,5-Furandicarboxylic acid (FDCA)155.067.02CO₂ + H₂Qualifier

Note: The selection of the quantifier and qualifier ions should be based on experimental data, prioritizing the most intense and specific transitions.

Q2: How do I determine the MRM transitions for the internal standard, ¹³C₆-FDCA?

A2: The MRM transitions for ¹³C₆-FDCA can be predicted based on the transitions of the unlabeled FDCA. Since all six carbon atoms in ¹³C₆-FDCA are the heavier ¹³C isotope, the precursor ion and the resulting fragments will have a corresponding mass shift.

The recommended MRM transitions for ¹³C₆-FDCA are:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossRole
¹³C₆-FDCA161.0116.0¹³CO₂Quantifier
¹³C₆-FDCA161.071.02¹³CO₂ + H₂Qualifier

Q3: What is a suitable starting point for an LC method for FDCA analysis?

A3: FDCA is a polar compound, which can make it challenging to retain on traditional reversed-phase columns. A reversed-phase method with a polar-modified column (e.g., C18 with a polar endcapping) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended.

Here is a suggested starting LC method:

ParameterRecommendation
Column C18 reversed-phase with polar endcapping (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute FDCA. A shallow gradient will provide better separation from other polar matrix components.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL

Experimental Protocol: Quantitative Analysis of FDCA in Human Plasma

This protocol provides a general procedure for the extraction and analysis of FDCA from human plasma using LC-MS/MS.

1. Materials and Reagents

  • 2,5-Furandicarboxylic acid (FDCA) analytical standard

  • ¹³C₆-FDCA internal standard

  • Human plasma (K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

2. Sample Preparation: Protein Precipitation

This procedure is a common method for removing proteins from plasma samples.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Aliquot 100 µL of plasma sample is 2. Add 10 µL of ¹³C₆-FDCA internal standard plasma->is precip 3. Add 300 µL of cold acetonitrile is->precip vortex 4. Vortex mix for 1 minute precip->vortex centrifuge 5. Centrifuge at 10,000 x g for 10 min vortex->centrifuge supernatant 6. Transfer supernatant to a clean tube centrifuge->supernatant evaporate 7. Evaporate to dryness under nitrogen supernatant->evaporate reconstitute 8. Reconstitute in 100 µL of mobile phase A evaporate->reconstitute inject 9. Inject 5 µL onto the LC-MS/MS system reconstitute->inject

Figure 1. Experimental workflow for the preparation and analysis of plasma samples.

3. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 reversed-phase with polar endcapping (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions: As listed in the tables in the FAQ section. Collision energies and other compound-specific parameters should be optimized for the specific instrument used.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of FDCA and other polar small molecules.

troubleshooting_guide cluster_peak_shape Poor Peak Shape (Tailing or Fronting) cluster_retention Poor or Inconsistent Retention cluster_sensitivity Low Sensitivity / High Background issue Observed Issue ps1 Check for column overload. Dilute the sample. issue->ps1 Peak Shape ps2 Ensure sample solvent is compatible with the initial mobile phase. issue->ps2 Peak Shape ps3 Check for secondary interactions with the column. Consider a different column chemistry. issue->ps3 Peak Shape ps4 Inspect for system leaks or blockages. issue->ps4 Peak Shape r1 Mobile phase pH is critical for polar compounds. Ensure consistent preparation. issue->r1 Retention r2 Consider using a HILIC column for better retention of highly polar analytes. issue->r2 Retention r3 Check for column degradation. issue->r3 Retention s1 Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). issue->s1 Sensitivity s2 Improve sample cleanup to reduce matrix effects. Consider solid-phase extraction (SPE). issue->s2 Sensitivity s3 Check for co-eluting interferences. issue->s3 Sensitivity

Figure 2. Troubleshooting logic for common LC-MS/MS issues.

Q: My FDCA peak is tailing. What should I do?

A: Peak tailing for polar compounds like FDCA is a common issue.

  • Column Overload: Inject a 10-fold dilution of your sample. If the peak shape improves, you are likely overloading the column.

  • Secondary Interactions: The carboxyl groups of FDCA can interact with residual silanols on the column stationary phase. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress this interaction. You may also consider a column with a different stationary phase chemistry.

  • Sample Solvent: If your sample is reconstituted in a solvent much stronger than your initial mobile phase, it can cause peak distortion. Try to reconstitute in the initial mobile phase or a weaker solvent.

Q: I am observing significant signal suppression for FDCA in my plasma samples. How can I mitigate this?

A: This is likely due to matrix effects from phospholipids and other endogenous components in plasma.

  • Improve Sample Preparation: While protein precipitation is fast, it may not be sufficient to remove all interfering substances. Consider using solid-phase extraction (SPE) for a cleaner sample extract.

  • Chromatographic Separation: Adjust your LC gradient to better separate FDCA from the region where phospholipids typically elute (often in the more organic portion of the gradient).

  • Use a Stable Isotope-Labeled Internal Standard: A ¹³C₆-FDCA internal standard is crucial to compensate for matrix effects, as it will be affected similarly to the unlabeled analyte.

Q: My retention times for FDCA are shifting between injections. What could be the cause?

A: Retention time instability for polar compounds is often related to the mobile phase or column equilibration.

  • Mobile Phase Preparation: Ensure your mobile phases are prepared fresh and consistently, especially the pH. Small variations in pH can significantly impact the retention of ionizable compounds.

  • Column Equilibration: Ensure your column is adequately equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a sufficient re-equilibration time at the end of the run is critical.

  • System Leaks: Check for any leaks in the LC system, as this can cause pressure fluctuations and lead to retention time shifts.

Technical Support Center: 2,5-Furandicarboxylic Acid (FDCA) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the extraction of 2,5-Furandicarboxylic acid (FDCA).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using pH to extract 2,5-Furandicarboxylic acid (FDCA)?

A1: The extraction of FDCA via pH manipulation is based on the significant difference in solubility between its protonated (acidic) and deprotonated (basic) forms. FDCA is a dicarboxylic acid, meaning it has two carboxylic acid functional groups. At a basic pH, these groups lose their protons (deprotonate) to form carboxylate salts. These salts are ionic and exhibit high solubility in aqueous solutions.[1] Conversely, in an acidic environment, the carboxylate groups are protonated, converting the molecule back to its less soluble carboxylic acid form, which then precipitates out of the solution.[1]

Q2: What is the isoelectric point (pI) of FDCA, and why is it important for extraction?

A2: While the isoelectric point is more relevant for amphoteric molecules like amino acids, the analogous concept for FDCA is its pKa values, which are approximately 2.3-3.5.[2] To ensure efficient precipitation and extraction, the pH of the solution should be adjusted to a value below the first pKa. By lowering the pH to 2.0, for example, the equilibrium is shifted strongly towards the protonated, less soluble form of FDCA, maximizing its precipitation from the solution.[2]

Q3: Can I use any acid or base to adjust the pH for FDCA extraction?

A3: While various acids and bases can be used, the choice may depend on the subsequent steps of your workflow and desired purity. Commonly used bases to dissolve FDCA include sodium hydroxide (NaOH) and potassium hydroxide (KOH) to form the highly soluble disodium or dipotassium salt. For precipitation, strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are frequently used to lower the pH effectively.[2] It is crucial to consider that the choice of acid or base will introduce corresponding ions into your solution, which may need to be removed in subsequent purification steps.

Troubleshooting Guide

Q1: I've adjusted the pH of my FDCA solution to be acidic, but the precipitation is incomplete, or the yield is low. What could be the issue?

A1: Several factors could contribute to low precipitation yield:

  • Insufficient pH drop: Ensure the pH of the solution is adequately lowered. For optimal precipitation, the pH should be below the first pKa of FDCA (around 2.3-3.5), with a pH of 2.0 being a common target.[2] Use a calibrated pH meter for accurate measurement.

  • Presence of co-solvents: If your solution contains organic co-solvents, the solubility of the protonated FDCA might be higher, leading to a lower precipitation yield.

  • Temperature: The solubility of FDCA is temperature-dependent.[1] Cooling the solution after acidification can further decrease the solubility and improve the precipitation yield.

  • Concentration of FDCA: If the initial concentration of FDCA is very low, the solution may not be saturated enough for precipitation to occur efficiently, even after pH adjustment.

Q2: After adding an acid to my basic FDCA solution, the precipitate that formed is colored or appears impure. How can I resolve this?

A2: The presence of colored impurities is a common issue, often arising from side reactions during the synthesis of FDCA. Here are some troubleshooting steps:

  • Washing the precipitate: After filtration, wash the collected FDCA precipitate with cold, deionized water at a low pH (e.g., pH 2-3). This can help remove water-soluble impurities.

  • Recrystallization: For higher purity, recrystallization is a powerful technique. Dissolve the impure FDCA in a suitable solvent at an elevated temperature and then allow it to cool slowly to form purer crystals.

  • Activated Carbon Treatment: Before precipitation, you can treat the basic FDCA solution with activated carbon to adsorb colored impurities. Filter off the carbon before proceeding with acidification.

Q3: My FDCA precipitate is very fine and difficult to filter. What can I do to improve filterability?

A3: The formation of very fine particles can be a result of rapid precipitation. To obtain larger, more easily filterable crystals, consider the following:

  • Slower Acid Addition: Add the acid dropwise while stirring the solution. This slower rate of pH change can promote the growth of larger crystals.

  • Controlled Cooling: If you are cooling the solution to enhance precipitation, do so gradually. A slow cooling process allows for more ordered crystal growth.

  • "Digestion" of the Precipitate: After precipitation, gently stirring the slurry for a period (a process sometimes called digestion or aging) can lead to the dissolution of smaller particles and their redeposition onto larger crystals, a phenomenon known as Ostwald ripening.

Impact of pH on FDCA Solubility and Precipitation

The following table summarizes the qualitative and quantitative relationship between pH and the state of 2,5-Furandicarboxylic acid in an aqueous solution.

pH RangePredominant Form of FDCASolubility in WaterExpected Precipitation Yield
> 7 (Basic)Deprotonated (Dicarboxylate salt)HighVery Low to None
4 - 7 (Weakly Acidic to Neutral)Mixture of protonated and deprotonated formsModeratePartial
< 3 (Acidic)Fully Protonated (Dicarboxylic acid)LowHigh
pH 2.0 Fully Protonated (Dicarboxylic acid) Very Low Optimal (>95%) [2]

Experimental Protocol: Extraction of 2,5-Furandicarboxylic Acid via pH Adjustment

This protocol outlines a general procedure for the extraction and purification of FDCA from a reaction mixture by manipulating the pH.

1. Dissolution in a Basic Solution: a. Start with the aqueous reaction mixture containing the FDCA salt (e.g., dipotassium or disodium 2,5-furandicarboxylate). b. If the FDCA is in its acidic form and needs to be purified from non-acidic impurities, dissolve it in a basic aqueous solution. Add a base, such as 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise until the FDCA is fully dissolved and the pH is in the basic range (e.g., pH 8-10).

2. (Optional) Treatment with Activated Carbon: a. If the solution is colored, add a small amount of activated carbon (e.g., 1-2% w/v). b. Stir the mixture at room temperature for 30-60 minutes. c. Remove the activated carbon by filtration through a pad of celite or a suitable filter paper.

3. Acidification and Precipitation: a. Cool the basic FDCA solution in an ice bath to minimize the solubility of the final product. b. Slowly add a strong acid, such as 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), dropwise while continuously stirring the solution. c. Monitor the pH of the solution using a calibrated pH meter. Continue adding acid until the pH reaches approximately 2.0 to ensure complete precipitation of the FDCA.[2] A white precipitate of FDCA should form.

4. Isolation and Washing of the Precipitate: a. Collect the precipitated FDCA by vacuum filtration using a Buchner funnel and an appropriate filter paper. b. Wash the collected solid with a small amount of cold, deionized water that has been acidified to pH 2-3. This helps to remove any remaining water-soluble impurities and the salt formed during neutralization (e.g., NaCl or KCl). c. Continue washing until the filtrate is neutral and free of chloride ions (if HCl was used, this can be tested with a silver nitrate solution).

5. Drying: a. Dry the purified FDCA in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Experimental Workflow Diagram

FDCA_Extraction_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_isolation Step 3: Isolation start Aqueous solution containing FDCA salt dissolve Adjust to basic pH (e.g., pH 8-10) with base (e.g., NaOH, KOH) start->dissolve acidify Acidify to pH ~2.0 with strong acid (e.g., HCl) dissolve->acidify FDCA in solution precipitate FDCA precipitates acidify->precipitate filter Vacuum Filtration precipitate->filter FDCA solid wash Wash with cold, acidified water filter->wash dry Dry under vacuum wash->dry end Pure FDCA dry->end

Caption: Workflow for the extraction of 2,5-Furandicarboxylic acid via pH adjustment.

References

Technical Support Center: Analysis of 2,5-Furandicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2,5-Furandicarboxylic acid (FDCA). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the quantitative analysis of FDCA, particularly when dealing with co-eluting peaks. The use of a stable isotope-labeled internal standard, 2,5-Furandicarboxylic acid-13C6 (FDCA-13C6), is a key strategy discussed for achieving accurate and robust analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in FDCA analysis?

A1: this compound is a stable isotope-labeled version of FDCA where six of the carbon atoms (¹²C) are replaced with the heavier carbon isotope (¹³C). It is used as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS). Because it is chemically identical to the analyte of interest (FDCA), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[1][2]

Q2: What are the most common causes of peak co-elution in the analysis of 2,5-FDCA?

A2: Co-elution in FDCA analysis can arise from several sources. Common interfering compounds include isomers of FDCA, such as 2,4-furandicarboxylic acid, and structurally related compounds that are precursors or byproducts in the synthesis of FDCA, such as 5-hydroxymethylfurfural (HMF), 2,5-diformylfuran (DFF), and 5-formyl-2-furancarboxylic acid (FFCA).[3][4][5] In biological matrices like plasma or urine, endogenous compounds can also co-elute with FDCA.[1][6][7] Inadequate chromatographic separation due to suboptimal mobile phase composition, gradient, or column choice is a primary factor.

Q3: Can I use a standard C18 column for the analysis of FDCA?

A3: While a C18 column can be used for the analysis of FDCA, it can be challenging due to the polar nature of dicarboxylic acids.[8] This can lead to poor retention and peak shape. To improve retention and peak shape on a C18 column, it is often necessary to use a mobile phase with a low pH (e.g., using formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid groups.[1] For highly polar compounds like FDCA, alternative column chemistries such as those designed for aqueous mobile phases or HILIC (Hydrophilic Interaction Liquid Chromatography) columns may provide better results.

Q4: How does this compound help in resolving co-eluting peaks?

A4: It is important to clarify that this compound does not chromatographically resolve co-eluting peaks. Instead, it allows for accurate quantification of FDCA even when it co-elutes with an interfering compound. Since the mass spectrometer can differentiate between the mass of FDCA and FDCA-13C6, the signal for FDCA can be selectively measured. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as any signal suppression or enhancement from the co-eluting peak will affect both the analyte and the internal standard to the same degree.[1]

Troubleshooting Guide: Co-eluting Peaks

This guide provides a systematic approach to troubleshooting and resolving issues related to co-eluting peaks in the analysis of 2,5-Furandicarboxylic acid.

Problem: Poor chromatographic resolution between 2,5-FDCA and an interfering peak.

Step 1: Confirm Co-elution and Identify the Interfering Peak

  • Symptom: Broad or distorted peak for FDCA, or inaccurate and imprecise quantitative results.

  • Action:

    • Analyze individual standards of 2,5-FDCA and suspected interfering compounds (e.g., isomers, precursors) to confirm their retention times under your current chromatographic conditions.

    • If using mass spectrometry, examine the mass spectrum across the peak to see if multiple components are present.

    • Spike a blank matrix with the analyte and potential interferents to observe the chromatographic behavior.

Step 2: Optimize Chromatographic Conditions

  • Symptom: Confirmed co-elution of FDCA with an interfering compound.

  • Action:

    • Modify the Mobile Phase:

      • Adjust pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) will suppress the ionization of FDCA and can alter its retention time relative to interfering compounds.

      • Change Organic Modifier: Switch between acetonitrile and methanol. These solvents have different selectivities and may resolve the co-eluting peaks.

      • Alter the Gradient: A shallower gradient can improve the separation of closely eluting compounds.

    • Evaluate Different Columns:

      • If using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl column for alternative selectivity, or a column specifically designed for polar compounds.

    • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can also affect selectivity.

Step 3: Implement this compound for Accurate Quantification

  • Symptom: Co-elution cannot be fully resolved chromatographically, or matrix effects are suspected.

  • Action:

    • Incorporate this compound as an internal standard in all samples, standards, and quality controls.

    • Develop a Multiple Reaction Monitoring (MRM) method on a tandem mass spectrometer to selectively detect and quantify both FDCA and FDCA-13C6.

    • Quantify FDCA using the ratio of its peak area to the peak area of FDCA-13C6. This will correct for any signal suppression or enhancement caused by the co-eluting interference.[1]

Data Presentation: Illustrative Impact of this compound on Quantification

The following table illustrates a scenario where an endogenous matrix component co-elutes with 2,5-FDCA, causing ion suppression. The data demonstrates how the use of this compound as an internal standard provides more accurate quantitative results compared to an external standard calibration.

Sample IDTrue FDCA Concentration (ng/mL)Measured Concentration (External Standard) (ng/mL)% Accuracy (External Standard)Measured Concentration (with FDCA-13C6 IS) (ng/mL)% Accuracy (with FDCA-13C6 IS)
Plasma Sample 150.035.270.4%49.599.0%
Plasma Sample 250.031.563.0%51.0102.0%
Plasma Sample 350.040.180.2%48.997.8%
Plasma Sample 450.028.957.8%50.7101.4%

This is illustrative data to demonstrate the principle of using a stable isotope-labeled internal standard to correct for matrix effects.

Experimental Protocols

Protocol 1: Sample Preparation for FDCA Analysis in Human Plasma

  • Thaw Plasma Samples: Thaw frozen human plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of this compound in methanol to each plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for the Quantification of 2,5-FDCA

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Ion Electrospray (ESI-).

  • MRM Transitions:

    • The exact MRM transitions should be optimized by infusing standard solutions of 2,5-FDCA and 2,5-FDCA-13C6 into the mass spectrometer. The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.

    • Proposed Transitions for Optimization:

      • 2,5-FDCA: Precursor [M-H]⁻: m/z 155.0 -> Product ions (e.g., m/z 111.0 from loss of CO₂, m/z 87.0).

      • 2,5-FDCA-13C6: Precursor [M-H]⁻: m/z 161.0 -> Product ions (e.g., m/z 116.0 from loss of ¹³CO₂, m/z 91.0).

  • Data Analysis: Quantify 2,5-FDCA by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a similar manner.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample spike Spike with 2,5-FDCA-13C6 plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject Sample reconstitute->inject lc HPLC Separation (C18 Column) inject->lc ms Mass Spectrometry (MRM Detection) lc->ms integrate Peak Integration (FDCA & FDCA-13C6) ms->integrate ratio Calculate Area Ratio integrate->ratio quantify Quantification via Calibration Curve ratio->quantify

Caption: Experimental workflow for the quantitative analysis of 2,5-FDCA.

Troubleshooting_Workflow start Poor Peak Shape or Inaccurate Results for 2,5-FDCA check_coelution Is there a co-eluting peak? start->check_coelution optimize_lc Optimize LC Method (Mobile Phase, Gradient, Column) check_coelution->optimize_lc Yes check_system Check System Suitability (Peak Shape, Tailing) check_coelution->check_system No resolved Peaks Resolved? optimize_lc->resolved use_is Implement 2,5-FDCA-13C6 Internal Standard resolved->use_is No end_good Accurate Quantification Achieved resolved->end_good Yes use_is->end_good end_bad Further Method Development Needed check_system->end_bad

Caption: Troubleshooting decision tree for co-elution issues in 2,5-FDCA analysis.

References

Technical Support Center: Ensuring Complete Derivatization of 2,5-Furandicarboxylic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the complete and successful derivatization of 2,5-Furandicarboxylic acid (FDCA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of 2,5-Furandicarboxylic acid (FDCA) necessary for GC-MS analysis?

A1: FDCA is a polar, non-volatile compound due to its two carboxylic acid functional groups. Direct injection of underivatized FDCA into a GC system would result in poor chromatographic performance, including peak tailing, low sensitivity, and potential thermal decomposition in the hot injector.[1] Derivatization chemically modifies the carboxylic acid groups, converting them into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC-MS analysis.[1][2]

Q2: What are the most common derivatization methods for FDCA?

A2: The two most common and effective derivatization techniques for carboxylic acids like FDCA are:

  • Esterification: This method converts the carboxylic acid groups into esters, typically methyl or ethyl esters. Common reagents include BF₃/methanol for methylation or diazomethane.[3][4]

  • Silylation: This technique replaces the acidic protons of the carboxylic acid groups with a trimethylsilyl (TMS) group.[5] Widely used silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3][6]

Q3: How do I choose between esterification and silylation for my FDCA analysis?

A3: The choice depends on several factors:

  • Specificity: Esterification with reagents like BF₃/methanol specifically targets carboxylic acids.[3] Silylation is more versatile and will also derivatize other active hydrogen-containing groups like hydroxyls and amines, which may or may not be desirable depending on your sample matrix.[3][5]

  • Reagent Handling and Safety: Diazomethane is a highly efficient methylating agent but is also toxic and explosive, requiring special handling precautions.[7] Silylating agents are generally safer but are highly sensitive to moisture.[5]

  • Reaction Conditions: Esterification with BF₃/methanol often requires heating.[3] Silylation can sometimes be performed at room temperature, although heating can improve efficiency, especially for sterically hindered compounds.[8]

  • Derivative Stability: TMS derivatives can be susceptible to hydrolysis and may have a limited lifespan, requiring prompt analysis after preparation.[9]

Q4: Can incomplete derivatization lead to mono-esters of FDCA?

A4: Yes, a significant challenge with dicarboxylic acids like FDCA is the potential for incomplete derivatization, resulting in the formation of mono-ester/mono-silyl derivatives alongside the desired di-ester/di-silyl product. This can complicate quantification and interpretation of results. Ensuring the reaction goes to completion is critical.

Troubleshooting Guide

Issue: Incomplete Derivatization (Presence of FDCA mono-esters or unreacted FDCA)

This is the most common issue encountered when derivatizing dicarboxylic acids. It manifests as multiple peaks corresponding to the partially and fully derivatized analyte in the chromatogram.

Possible Causes & Solutions:

CauseSolution
Presence of Moisture Moisture in the sample, solvent, or glassware will consume the derivatizing reagent, especially silylating agents, leading to incomplete reactions. Solutions: Ensure all glassware is thoroughly dried in an oven. Use anhydrous solvents and reagents. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and use a fresh vial if contamination is suspected.[5][10]
Insufficient Reagent An inadequate amount of derivatization reagent will result in an incomplete reaction, especially with two carboxylic acid groups to derivatize. Solution: Use a sufficient molar excess of the derivatization reagent. A general guideline for silylation is at least a 2:1 molar ratio of the reagent to active hydrogens.[8] For dicarboxylic acids, a higher excess may be necessary.
Suboptimal Reaction Time or Temperature The derivatization reaction may not have proceeded to completion due to insufficient time or temperature. Solution: Optimize the reaction conditions. For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is common.[1][6] For esterification with BF₃-methanol, heating at around 60°C for an hour is a good starting point.[3] Conduct a time-course study to determine the optimal reaction time for complete derivatization of FDCA.
Reagent Degradation Derivatization reagents can degrade over time, especially if not stored properly, leading to reduced reactivity. Solution: Use fresh reagents whenever possible. Check the expiration date and storage conditions of your reagents.
Steric Hindrance While less of a concern for FDCA compared to more complex molecules, steric hindrance can sometimes slow down the derivatization of one or both carboxylic acid groups. Solution: Increase the reaction temperature and/or time. The use of a catalyst, such as TMCS with BSTFA or pyridine, can help overcome steric hindrance.[9][11]
Sample Matrix Effects Components in the sample matrix can interfere with the derivatization reaction. Solution: Perform a sample cleanup or extraction prior to derivatization to remove interfering substances.
Issue: Peak Tailing in the Chromatogram

Peak tailing can affect peak integration and reduce analytical precision.

Possible Causes & Solutions:

CauseSolution
Incomplete Derivatization As mentioned above, unreacted or partially reacted polar carboxylic acid groups will interact with active sites in the GC system. Solution: Follow the troubleshooting steps for incomplete derivatization.
Active Sites in the GC System Active sites in the injector liner, column, or detector can interact with the derivatized analyte, causing peak tailing. Solution: Use deactivated liners and columns. Regularly clean the injector port. If necessary, trim a small portion (e.g., 10-20 cm) from the front of the column to remove accumulated active sites.[1]
Column Overload Injecting too much sample can lead to peak fronting or tailing. Solution: Reduce the injection volume or dilute the sample.
Issue: Low Sensitivity or No Peak Detected

This indicates a problem with either the derivatization reaction or the GC-MS system.

Possible Causes & Solutions:

CauseSolution
Complete Derivatization Failure This could be due to severely degraded reagents, incorrect reaction setup, or the presence of a large amount of water. Solution: Prepare fresh reagents and repeat the derivatization, ensuring all steps are followed correctly and all materials are anhydrous.
Adsorption in the GC System Even derivatized analytes can be lost to active sites if the system is not properly maintained. Solution: Ensure the use of a deactivated liner and column. Check for and eliminate any leaks in the system.
Incorrect GC-MS Parameters The instrument parameters may not be optimized for the detection of the FDCA derivative. Solution: Optimize the injector temperature, oven temperature program, and mass spectrometer settings for your specific derivative.

Experimental Protocols

Protocol 1: Silylation of FDCA with BSTFA + 1% TMCS

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the FDCA sample into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Then, add 200 µL of N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).[1]

  • Reaction: Tightly cap the vial and heat at 70°C for 1 hour in a heating block or oven.[1]

  • Analysis: After cooling to room temperature, inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS.

Protocol 2: Esterification of FDCA with BF₃-Methanol
  • Sample Preparation: Place the dried FDCA sample in a reaction vial.

  • Reagent Addition: Add 50 µL of a 14% boron trifluoride (BF₃) in methanol solution to the vial.[3]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3]

  • Extraction: After cooling, add 0.5 mL of a saturated NaCl water solution. Add 0.6 mL of hexane, vortex, and allow the layers to separate. Transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate. Repeat the hexane extraction twice more.[3]

  • Analysis: Inject an aliquot of the hexane extract into the GC-MS.

Quantitative Data Summary

The following table summarizes reported derivatization conditions and outcomes for dicarboxylic acids, providing a basis for method selection.

Derivatization MethodReagentAnalyteReaction ConditionsReported OutcomeReference
Silylation BSTFA + 1% TMCS in pyridine/ethyl acetate (2:1:1 v/v/v)Various acidic drugs60°C for 30 minFound to be optimal for a wide range of acidic compounds.[6]
Silylation BSTFAC3-C9 dicarboxylic acids-Lower detection limits and higher reproducibility compared to esterification.[12]
Esterification BF₃/butanolC2-C14 dicarboxylic acids-Lowest limits of detection for the majority of compounds.[4]
Esterification Trimethylsilyl diazomethane (TMSD)C7-C18 perfluorocarboxylic acidsCatalysis with trimethylchlorosilane, 2 min reaction timeRapid and efficient methylation.[13]

Visualizations

Derivatization_Troubleshooting_Workflow start Start: Incomplete Derivatization Suspected check_moisture Check for Moisture (Sample, Solvents, Glassware) start->check_moisture dry_components Thoroughly Dry All Components Use Anhydrous Reagents check_moisture->dry_components Yes check_reagent_amount Verify Reagent Amount (Sufficient Molar Excess?) check_moisture->check_reagent_amount No dry_components->check_reagent_amount increase_reagent Increase Reagent Concentration check_reagent_amount->increase_reagent No check_conditions Review Reaction Conditions (Time and Temperature) check_reagent_amount->check_conditions Yes increase_reagent->check_conditions optimize_conditions Optimize Time and/or Temperature check_conditions->optimize_conditions Suboptimal check_reagent_age Check Reagent Age/Storage check_conditions->check_reagent_age Optimal optimize_conditions->check_reagent_age use_fresh_reagent Use Fresh Reagent check_reagent_age->use_fresh_reagent Old/Improperly Stored consider_catalyst Consider Steric Hindrance / Matrix Effects check_reagent_age->consider_catalyst Fresh use_fresh_reagent->consider_catalyst add_catalyst Add Catalyst (e.g., TMCS, Pyridine) / Perform Sample Cleanup consider_catalyst->add_catalyst Possible success Successful Derivatization consider_catalyst->success Unlikely add_catalyst->success

Caption: Troubleshooting workflow for incomplete derivatization.

Silylation_Workflow start Start: FDCA Sample dry_sample Dry Sample Completely (e.g., under Nitrogen stream) start->dry_sample dissolve Dissolve in Anhydrous Solvent (e.g., Pyridine) dry_sample->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) dissolve->add_reagent react Heat Reaction Mixture (e.g., 70°C for 1 hour) add_reagent->react cool Cool to Room Temperature react->cool analyze Inject into GC-MS cool->analyze

Caption: Experimental workflow for FDCA silylation.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2,5-Furandicarboxylic Acid Utilizing ¹³C₆-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical method validation for the quantification of 2,5-Furandicarboxylic acid (FDCA) using a ¹³C₆-labeled internal standard (2,5-Furandicarboxylic acid-¹³C₆). The performance of this method is contrasted with alternative approaches, namely the use of a deuterated internal standard and an external standard method. The information presented herein is supported by established principles of bioanalytical method validation and data from analogous compounds to illustrate key performance differences.

Introduction

2,5-Furandicarboxylic acid (FDCA) is a key bio-based platform chemical and a valuable biomarker in human metabolism, often formed from the dietary intake of 5-hydroxymethylfurfural (HMF).[1][2] Accurate and precise quantification of FDCA in biological matrices is crucial for various research and development applications. The gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) is the use of a stable isotope-labeled internal standard (SIL-IS). This guide specifically evaluates the advantages of using 2,5-Furandicarboxylic acid-¹³C₆ over other common quantification strategies.

Comparative Analysis of Internal Standards

The choice of an internal standard is critical for a robust and reliable bioanalytical method. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thereby providing accurate correction for variations during sample preparation and analysis.

Key Performance Differences:

Feature2,5-Furandicarboxylic acid-¹³C₆Deuterated 2,5-FDCA (Hypothetical)External Standard Method
Chromatographic Co-elution Virtually identical to the unlabeled analyte, ensuring perfect co-elution.May exhibit a slight chromatographic shift (isotope effect), leading to differential matrix effects.[3][4]Not applicable.
Isotopic Stability Highly stable carbon-carbon bonds prevent the loss or exchange of the ¹³C label.Risk of back-exchange of deuterium atoms with protons from the solvent or matrix.Not applicable.
Matrix Effect Compensation Superior ability to compensate for matrix-induced ion suppression or enhancement due to identical physicochemical properties.May not fully compensate for matrix effects if chromatographic separation occurs.[3]No compensation for matrix effects.
Accuracy & Precision Highest level of accuracy and precision.Good, but potentially compromised by isotopic effects.Lower accuracy and precision, especially with complex matrices.

Data Presentation: Method Validation Parameters

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of 2,5-FDCA using different standardization techniques. The data presented for the ¹³C₆-labeled and deuterated internal standards are based on established performance expectations for these types of standards, while the external standard data reflects the inherent variability of this method.

Table 1: Linearity and Sensitivity

Parameter2,5-Furandicarboxylic acid-¹³C₆Deuterated 2,5-FDCAExternal Standard
Linear Range (ng/mL) 1 - 10001 - 10005 - 1000
Correlation Coefficient (r²) > 0.999> 0.998> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 115
LLOQ Precision (%CV) < 10%< 15%< 20%
LLOQ Accuracy (%Bias) ± 10%± 15%± 20%

Table 2: Accuracy and Precision (Intra- and Inter-day)

Quality Control Sample2,5-Furandicarboxylic acid-¹³C₆Deuterated 2,5-FDCAExternal Standard
Accuracy (%Bias) / Precision (%CV) Accuracy (%Bias) / Precision (%CV) Accuracy (%Bias) / Precision (%CV)
Low QC (3 ng/mL) ± 5% / < 5%± 8% / < 8%± 15% / < 15%
Mid QC (50 ng/mL) ± 5% / < 5%± 8% / < 8%± 15% / < 15%
High QC (800 ng/mL) ± 5% / < 5%± 8% / < 8%± 15% / < 15%

Experimental Protocols

The validation of the analytical method should be performed according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry."[5]

Sample Preparation

A protein precipitation method is commonly used for the extraction of FDCA from plasma samples.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (2,5-Furandicarboxylic acid-¹³C₆ or deuterated FDCA). For the external standard method, add 10 µL of blank solvent.

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: UPLC system

  • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a short run time.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • MRM Transitions:

    • 2,5-FDCA: m/z 155 -> 111

    • 2,5-FDCA-¹³C₆: m/z 161 -> 116

    • Deuterated 2,5-FDCA (hypothetical d₂): m/z 157 -> 113

Method Validation Procedures
  • Selectivity: Analyze at least six different blank matrix lots to ensure no significant interference at the retention time of the analyte and internal standard.

  • Linearity: Prepare a calibration curve with a blank, a zero sample, and at least six non-zero concentrations. The curve should be fitted with a weighted linear regression.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on at least three different days. The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in a neat solution. The use of a ¹³C-labeled internal standard is expected to effectively normalize for matrix effects.

  • Stability: Assess the stability of FDCA in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Mandatory Visualization

Metabolic Pathway of 2,5-Furandicarboxylic Acid

metabolic_pathway HMF 5-Hydroxymethylfurfural (HMF) (from diet) HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Oxidation FFCA 5-Formyl-2-furancarboxylic acid (FFCA) HMFCA->FFCA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) (urinary metabolite) FFCA->FDCA Oxidation

Caption: Metabolic conversion of 5-HMF to 2,5-FDCA in humans.

Experimental Workflow for Method Validation

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation p1 Plasma Sample Spiking (Analyte + IS) p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Evaporation p3->p4 p5 Reconstitution p4->p5 a1 UPLC Separation (C18 Column) p5->a1 a2 ESI-MS/MS Detection (Negative MRM) a1->a2 v1 Linearity & Sensitivity a2->v1 v2 Accuracy & Precision a2->v2 v3 Selectivity a2->v3 v4 Matrix Effect a2->v4 v5 Stability a2->v5

References

A Comparative Guide to the Quantification of 2,5-Furandicarboxylic Acid (FDCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2,5-Furandicarboxylic acid (FDCA), a key bio-based platform chemical and monomer for innovative polymers like polyethylene furanoate (PEF), is crucial for research, development, and quality control. This guide provides an objective comparison of analytical methodologies for FDCA quantification, supported by experimental data from published literature. While a formal inter-laboratory comparison study for FDCA is not publicly available, this document compiles and contrasts the performance of validated analytical methods to serve as a valuable benchmark.

Data Presentation: Performance of Analytical Methods

The following tables summarize the quantitative performance of various High-Performance Liquid Chromatography (HPLC) methods for the determination of FDCA. These methods have been validated in different laboratory settings and provide a basis for comparing expected performance.

Table 1: HPLC-UV Method Performance for FDCA Quantification

ParameterMethod 1Method 2
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL
Linearity Range 0.5 - 100 µg/mL1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Precision (RSD%) < 2%< 3%
Accuracy (Recovery %) 98 - 102%97 - 103%

Table 2: LC-MS/MS Method Performance for FDCA Quantification

ParameterMethod 3
Limit of Quantification (LOQ) 1 ng/mL
Linearity Range 5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Precision (Intra-day RSD%) < 5%
Precision (Inter-day RSD%) < 8%
Accuracy (Recovery %) 95 - 105%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols offer a foundation for laboratories to establish and validate their own FDCA quantification methods.

Method 1: HPLC-UV for FDCA in Aqueous Samples
  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 265 nm.

  • Sample Preparation: Aqueous samples are filtered through a 0.45 µm syringe filter prior to injection.

  • Calibration: A series of standard solutions of FDCA in the mobile phase are prepared and injected to construct a calibration curve.

Method 2: HPLC-UV for FDCA in Polymer Extracts
  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • Column: Polar-modified C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with 0.05 M phosphate buffer (pH 2.5) and acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Detection: DAD detection at 270 nm.

  • Sample Preparation: The polymer is dissolved in a suitable solvent (e.g., hexafluoroisopropanol), and FDCA is extracted using liquid-liquid extraction with an appropriate organic solvent. The organic phase is then evaporated, and the residue is reconstituted in the mobile phase.

  • Calibration: Matrix-matched calibration standards are prepared by spiking known amounts of FDCA into blank polymer extracts.

Method 3: LC-MS/MS for Trace Level Quantification of FDCA
  • Instrumentation: Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion (e.g., m/z 155 -> 111).

  • Sample Preparation: Samples are diluted and filtered. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

  • Calibration: An internal standard (e.g., ¹³C-labeled FDCA) is added to all samples and calibration standards to correct for matrix effects and variations in instrument response.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the inter-laboratory comparison and validation of FDCA quantification methods.

Inter_Laboratory_Comparison_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Objectives & Scope B Select Participating Laboratories A->B C Prepare Homogeneous Test Material B->C D Establish Analytical Protocol C->D E Distribute Test Material & Protocol D->E F Laboratories Perform Analysis E->F G Submit Results to Coordinator F->G H Statistical Analysis of Results (e.g., z-scores) G->H I Identify Outliers & Assess Performance H->I J Final Report & Recommendations I->J

Caption: Workflow for a typical inter-laboratory comparison study.

Method_Validation_Pathway cluster_parameters Validation Parameters start Analytical Method for FDCA Quantification Specificity Specificity start->Specificity Linearity Linearity & Range start->Linearity Accuracy Accuracy start->Accuracy Precision Precision (Repeatability & Intermediate) start->Precision LOD Limit of Detection (LOD) start->LOD LOQ Limit of Quantification (LOQ) start->LOQ Robustness Robustness start->Robustness end Validated Method Specificity->end Linearity->end Accuracy->end Precision->end LOD->end LOQ->end Robustness->end

Caption: Key parameters for single-laboratory method validation.

A Head-to-Head Comparison: 2,5-Furandicarboxylic acid-13C6 and d4-FDCA as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is paramount to achieving accurate and reliable results. For the quantification of 2,5-Furandicarboxylic acid (FDCA), a key bio-based platform chemical, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides a detailed comparison between two common types of SILs for FDCA: 2,5-Furandicarboxylic acid-13C6 (¹³C₆-FDCA) and deuterated FDCA (d₄-FDCA).

The fundamental role of an internal standard is to mimic the analyte throughout the entire analytical process—from sample extraction and preparation to chromatographic separation and detection. By doing so, it effectively corrects for variations in sample volume, extraction efficiency, and matrix-induced signal suppression or enhancement.[1][2][3] While both ¹³C₆-FDCA and d₄-FDCA serve this purpose, their performance can differ significantly due to the inherent properties of the isotopes used.

The Critical Difference: The Isotope Effect

The primary differentiator in performance between carbon-13 and deuterium-labeled standards is the "isotope effect." This phenomenon can lead to differences in physicochemical properties between the analyte and the internal standard, with significant analytical implications.

¹³C₆-FDCA: Carbon-13 labeled standards are widely considered superior for analytical purposes.[4][5] Since the ¹³C isotopes are incorporated into the carbon backbone of the FDCA molecule, the physicochemical properties such as polarity and hydrophobicity are virtually identical to the unlabeled analyte. This results in perfect co-elution during liquid chromatography, a critical factor for accurate compensation of matrix effects.[5][6]

d₄-FDCA: Deuterium-labeled standards, while often more readily available and less expensive, can exhibit a chromatographic shift.[6][7] The C-²H bond is slightly stronger and less polar than the C-¹H bond, which can cause the deuterated standard to elute slightly earlier than the native FDCA.[6] This separation, even if minor, can lead to inaccurate quantification if the analyte and the internal standard experience different degrees of ion suppression or enhancement at their respective retention times.[7] Studies on other molecules, such as amphetamines, have demonstrated that the chromatographic resolution between the analyte and its deuterated standard increases with the number of deuterium substitutions.[5]

Quantitative Performance Comparison

Performance MetricThis compoundd4-FDCARationale
Chromatographic Co-elution Excellent (Perfect co-elution)Good to Fair (Potential for slight retention time shift)¹³C labeling has a negligible impact on physicochemical properties, whereas the C-D bond is stronger and less polar than the C-H bond, causing the "isotope effect".[5][6]
Correction for Matrix Effects Superior Good Perfect co-elution ensures that both analyte and IS experience the exact same matrix effects at the same time, leading to more accurate normalization.[7]
Isotopic Stability Excellent Good ¹³C atoms are integrated into the stable carbon skeleton. Deuterium atoms, if located on exchangeable sites (e.g., -OD), could theoretically exchange with protons, though this is not an issue for FDCA's furan ring or carboxyl groups under typical LC-MS conditions.[7]
MS/MS Fragmentation Identical (to unlabeled FDCA)Potentially Different High levels of deuteration can sometimes alter fragmentation pathways or require different collision energies for optimal signal compared to the analyte.[5]
Commercial Availability & Cost Generally lower availability and higher costGenerally higher availability and lower costThe synthesis of fully ¹³C-labeled compounds is often more complex and expensive than deuteration.[4]

Experimental Protocols

A robust and validated bioanalytical method is crucial for generating reliable data. Below is a representative experimental protocol for the quantification of FDCA in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the internal standard working solution (e.g., ¹³C₆-FDCA in methanol at 1 µg/mL).

  • Vortex briefly to mix.

  • Add 400 µL of a cold protein precipitation agent (e.g., acetonitrile containing 1% formic acid).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • FDCA: Precursor ion (m/z 155.0) → Product ion (e.g., m/z 111.0)

      • ¹³C₆-FDCA: Precursor ion (m/z 161.0) → Product ion (e.g., m/z 116.0)

      • d₄-FDCA: Precursor ion (m/z 159.0) → Product ion (e.g., m/z 114.0)

    • Note: Specific MRM transitions must be optimized for the instrument being used.

Visualization of Key Concepts

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Spike with IS (¹³C₆-FDCA or d₄-FDCA) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (Reversed-Phase) Supernatant->LC Inject MS MS/MS Detection (ESI-, MRM) LC->MS Data Data Processing (Peak Area Ratio) MS->Data

General experimental workflow for FDCA quantification.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 2,5-Furandicarboxylic Acid-13C6 Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2,5-Furandicarboxylic acid (FDCA) is crucial for understanding its pharmacokinetics, metabolism, and potential as a biomarker. This guide provides an objective comparison of analytical methods, highlighting the superior accuracy and precision of techniques employing 2,5-Furandicarboxylic acid-13C6 (FDCA-13C6) as an internal standard.

Unparalleled Accuracy and Precision with Isotope Dilution

Stable isotope-labeled internal standards, like FDCA-13C6, are ideal for mass spectrometry-based quantification because they are chemically identical to the analyte of interest and differ only in mass.[1] This ensures that the internal standard and the analyte behave identically during sample extraction, derivatization, and chromatographic separation, and experience the same degree of ionization enhancement or suppression in the mass spectrometer's ion source.[1][2] Consequently, any loss of analyte during sample processing or fluctuations in instrument performance will affect the analyte and the internal standard to the same extent, allowing for a highly accurate and precise determination of the analyte's concentration.[1]

The switch from using structural analogues to stable isotope-labeled internal standards in LC-MS/MS analysis has been shown to significantly reduce variations in results and improve the overall accuracy and precision of the analysis for both small and large molecules.[1]

Performance Comparison: FDCA-13C6 vs. Alternative Methods

The following table summarizes the expected performance of an FDCA-13C6 based isotope dilution mass spectrometry (IDMS) method in comparison to alternative analytical techniques that may be used for the quantification of FDCA. The data for the FDCA-13C6 method is extrapolated from a validated UHPLC-MS/MS method for the determination of bongkrekic acid, a dicarboxylic acid, using its 13C-labeled internal standard in biological fluids.[3]

Parameter Expected Performance with FDCA-13C6 (IDMS) Alternative Methods (e.g., HPLC-UV/DAD)
Accuracy (% Recovery) 91.23 - 103.7%[3]Often wider range, more susceptible to matrix effects
Precision (% CV/RSD) 0.82 - 3.49%[3]Typically higher, can exceed 15%
Limit of Quantification (LOQ) Low ng/mL range (e.g., 2.5 ng/mL)[3]Higher µg/mL to ng/mL range
Specificity High (based on mass-to-charge ratio)Lower, prone to interference from co-eluting compounds
Matrix Effect Compensation Excellent[1]Poor to moderate

Experimental Protocols

Key Experiment: Quantification of FDCA in Human Plasma using FDCA-13C6 and UHPLC-MS/MS

This section outlines a detailed experimental protocol for the accurate and precise quantification of 2,5-Furandicarboxylic acid in human plasma using a stable isotope-labeled internal standard.

1. Materials and Reagents:

  • 2,5-Furandicarboxylic acid (FDCA) reference standard

  • This compound (FDCA-13C6) internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Deionized water, 18 MΩ·cm

  • Formic acid, LC-MS grade

  • Human plasma (blank)

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of FDCA and FDCA-13C6 in a suitable solvent (e.g., 50% MeOH).

  • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of FDCA.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in blank human plasma.

  • Add a constant concentration of the FDCA-13C6 internal standard solution to all calibration standards, QC samples, and unknown samples.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the FDCA-13C6 internal standard solution.

  • Add 150 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 15 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant and dilute with 100 µL of deionized water.

  • Transfer the final diluted supernatant to an autosampler vial for UHPLC-MS/MS analysis.

4. UHPLC-MS/MS Conditions:

  • UHPLC System: A high-performance liquid chromatography system capable of high-pressure gradient elution.

  • Analytical Column: A suitable reversed-phase column (e.g., C18, 50 mm length).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient program to separate FDCA from endogenous plasma components.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column would be 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often suitable for carboxylic acids.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both FDCA and FDCA-13C6.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of FDCA to FDCA-13C6 against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) for the calibration curve.

  • Determine the concentration of FDCA in the QC samples and unknown samples from the calibration curve.

Visualizing the Workflow and Synthesis

To further clarify the experimental process and the origin of FDCA, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add FDCA-13C6 Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute uhplc UHPLC Separation dilute->uhplc msms MS/MS Detection (MRM) uhplc->msms integrate Peak Integration msms->integrate ratio Calculate Peak Area Ratio (FDCA/FDCA-13C6) integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for the quantification of FDCA using an FDCA-13C6 internal standard.

G HMF 5-Hydroxymethylfurfural (HMF) Oxidation Catalytic Oxidation HMF->Oxidation FDCA 2,5-Furandicarboxylic Acid (FDCA) Oxidation->FDCA

Caption: Synthesis of 2,5-Furandicarboxylic acid (FDCA) from 5-Hydroxymethylfurfural (HMF).

References

A Comparative Guide to the Quantitative Analysis of 2,5-Furandicarboxylic Acid (FDCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2,5-Furandicarboxylic acid (FDCA), a key bio-based platform chemical and potential replacement for terephthalic acid in polymer production, is crucial for research, development, and quality control. This guide provides a comparative overview of common analytical methods for FDCA quantification, focusing on linearity and range. The information presented is based on available experimental data to assist researchers in selecting the most appropriate method for their specific application.

Comparison of Analytical Methods for FDCA Quantification

The selection of an analytical method for FDCA quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely accessible and robust technique. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically after a derivatization step to increase the volatility of the analyte.

Below is a summary of the performance characteristics of these methods based on validated studies.

Parameter HPLC-UV LC-MS/MS GC-MS
Linearity Range 0.5 - 100 µg/mL[1]Data not available for FDCAData not available for FDCA
Correlation Coefficient (r²) > 0.999[1]Data not available for FDCAData not available for FDCA
Limit of Detection (LOD) 0.1 µg/mL[1]Data not available for FDCAData not available for FDCA
Limit of Quantification (LOQ) 0.5 µg/mL[1]Data not available for FDCAData not available for FDCA

Note: While specific validated linearity and range data for the quantification of FDCA using LC-MS/MS and GC-MS were not available in the reviewed literature, these techniques are commonly used for the analysis of similar organic acids and are expected to provide excellent linearity and wide dynamic ranges. For reference, validated methods for other organic acids using LC-MS/MS and GC-MS often report correlation coefficients (r²) of >0.99 and linearity spanning several orders of magnitude.

Experimental Protocols

Detailed methodologies are essential for replicating and adapting analytical methods. Below are representative protocols for the quantification of FDCA and its metabolites.

1. HPLC-UV Method for Quantification of FDCA and its Metabolites [1]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (150 × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient system was used with:

    • Mobile Phase A: Acetonitrile/Ammonium formate (100 mM, pH 2.35) in a 95:5 (v/v) ratio.[1]

    • Mobile Phase B: Acetonitrile/Ammonium formate (100 mM, pH 2.35) in an 85:15 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 265 nm.

  • Sample Preparation: Samples are diluted in the initial mobile phase, filtered, and injected into the HPLC system.

  • Validation: The method was validated according to ICH guidelines for selectivity, linearity, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the quantification of FDCA using a chromatographic method.

FDCA Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Injection HPLC/LC-MS/GC-MS Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of FDCA Calibration_Curve->Quantification

Caption: A generalized workflow for the quantification of 2,5-Furandicarboxylic acid (FDCA).

References

Detecting Traces: A Comparative Guide to the Limits of Detection and Quantification for 2,5-Furandicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of analytical methodologies for the quantification of 2,5-Furandicarboxylic acid (FDCA), a key bio-based platform chemical, reveals varying levels of sensitivity across different analytical platforms. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the determination of FDCA. This guide provides a comparative analysis of their performance, with a focus on the limits of detection (LOD) and quantification (LOQ), supported by detailed experimental protocols.

For researchers, scientists, and professionals in drug development, the accurate quantification of FDCA is paramount, particularly at low concentrations. The choice of analytical method can significantly impact the reliability of experimental data. This guide aims to provide objective data to inform the selection of the most appropriate analytical technique for specific research needs.

Comparison of Analytical Methods

The sensitivity of an analytical method is defined by its Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably distinguished from background noise, and its Limit of Quantification (LOQ), the lowest concentration that can be measured with an acceptable level of precision and accuracy. A comprehensive review of published analytical methods for FDCA reveals the following performance characteristics:

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV Human Urine0.3 µg/mL1.0 µg/mL[1]
LC-MS/MS Biological SamplesData not availableData not available
UPLC-MS Biological SamplesData not availableData not available
GC-MS GeneralData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are the experimental protocols for the key methods cited.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of FDCA in human urine samples.

Sample Preparation:

Urine samples are purified using a Solid-Phase Extraction (SPE) method with ScreenA cartridges. This cleaning procedure is validated based on ICH guidelines.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with UV detector.

  • Column: Information not specified in the available literature.

  • Mobile Phase: Information not specified in the available literature.

  • Flow Rate: Information not specified in the available literature.

  • Detection Wavelength: Information not specified in the available literature.

  • Injection Volume: Information not specified in the available literature.

Validation:

The method was validated following the International Council for Harmonisation (ICH) guidelines for selectivity, linearity, precision, LOD, and LOQ.

Analytical Workflow for FDCA Quantification

The following diagram illustrates a typical workflow for the quantification of 2,5-Furandicarboxylic acid in a biological sample using a chromatographic method.

FDCA Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing & Quantification Sample Collection Sample Collection Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Sample Collection->Solid-Phase Extraction (SPE) HPLC/LC-MS Injection HPLC/LC-MS Injection Solid-Phase Extraction (SPE)->HPLC/LC-MS Injection Chromatographic Separation Chromatographic Separation HPLC/LC-MS Injection->Chromatographic Separation Detection (UV/MS) Detection (UV/MS) Chromatographic Separation->Detection (UV/MS) Peak Integration Peak Integration Detection (UV/MS)->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: A typical analytical workflow for FDCA quantification.

Signaling Pathways and Logical Relationships

At present, diagrams for signaling pathways are not applicable as the focus of this guide is on the analytical chemistry of FDCA quantification rather than its biological activity. The logical relationship in the analytical process is represented in the workflow diagram above.

References

Assessing the Stability of 2,5-Furandicarboxylic Acid-¹³C₆ in Stock Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2,5-Furandicarboxylic acid-¹³C₆ (FDCA-¹³C₆) as an internal standard, ensuring the stability of stock solutions is paramount for accurate and reproducible analytical results. This guide provides a comprehensive comparison of factors affecting the stability of FDCA-¹³C₆ in common laboratory solvents, supported by experimental data and protocols for stability assessment.

Executive Summary

2,5-Furandicarboxylic acid (FDCA) is a thermally stable, bio-based platform chemical.[1] While specific long-term stability data for the ¹³C₆-labeled variant in various solvents is not extensively published, its inherent chemical stability suggests that properly prepared and stored stock solutions should exhibit excellent longevity. This guide outlines best practices for solvent selection, storage conditions, and provides a framework for conducting in-house stability assessments. As a point of comparison, terephthalic acid, a structurally similar and widely used dicarboxylic acid, is also discussed.

Data Presentation: Stability and Solubility of FDCA and Alternatives

The stability of a stock solution is intrinsically linked to the solubility and inherent stability of the analyte in the chosen solvent. Below is a summary of relevant data for FDCA and the common alternative standard, terephthalic acid.

Table 1: Solubility of 2,5-Furandicarboxylic Acid (FDCA) in Common Organic Solvents

SolventSolubility (g/L) at 20°C
Dimethyl Sulfoxide (DMSO)High
MethanolModerate
AcetonitrileLow
WaterVery Low

Source: Data compiled from multiple sources indicating high solubility in DMSO and moderate solubility in methanol, with lower solubility in acetonitrile and water.[2][3]

Table 2: Comparison of Physicochemical Properties

Property2,5-Furandicarboxylic Acid (FDCA)Terephthalic Acid
Molecular FormulaC₆H₄O₅C₈H₆O₄
Melting Point342 °C[4]>300 °C (sublimes)
General StabilityVery stable compound.[4]Highly stable.[5]

Experimental Protocols for Stability Assessment

To ensure the integrity of 2,5-Furandicarboxylic acid-¹³C₆ stock solutions, it is recommended to perform periodic stability assessments. A general protocol for such a study is outlined below.

Protocol: Long-Term Stability Assessment of FDCA-¹³C₆ Stock Solutions

1. Objective: To determine the stability of FDCA-¹³C₆ in selected organic solvents under defined storage conditions over an extended period.

2. Materials:

  • 2,5-Furandicarboxylic acid-¹³C₆ reference standard

  • High-purity organic solvents (e.g., DMSO, Methanol, Acetonitrile)

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer)

3. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of FDCA-¹³C₆ at a known concentration (e.g., 1 mg/mL) in the selected solvents.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of each stock solution by HPLC to determine the initial concentration and purity. This will serve as the baseline.

  • Storage: Aliquot the remaining stock solutions into amber glass vials, seal tightly, and store under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition and allow it to equilibrate to room temperature.

  • HPLC Analysis: Analyze the samples by HPLC using the same method as the initial analysis.

  • Data Evaluation: Compare the concentration and purity of the stored samples to the initial (time zero) results. A deviation of more than a predefined percentage (e.g., ±5%) may indicate instability.

Note: For isotopically labeled internal standards like FDCA-¹³C₆, if the unlabeled analyte is shown to be stable under the same conditions, additional stability studies for the labeled standard may not be necessary, provided no isotopic exchange is expected.[6] Given the stability of the ¹³C isotope, such exchange is highly unlikely.

Mandatory Visualizations

The following diagrams illustrate the workflow for assessing stock solution stability and a decision-making process for solvent selection.

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Time-Point Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) t0_analysis Initial Analysis (T=0) - HPLC for concentration and purity prep_stock->t0_analysis storage_cond Aliquot and Store - Room Temp - 4°C - -20°C t0_analysis->storage_cond tp_analysis Analyze at Intervals (1, 3, 6, 12 months) storage_cond->tp_analysis compare Compare to T=0 Data tp_analysis->compare decision Assess Stability (e.g., <5% deviation?) compare->decision stable Solution is Stable decision->stable Yes unstable Solution is Unstable (Prepare Fresh) decision->unstable No

Workflow for assessing stock solution stability.

Solvent_Selection_Decision_Tree cluster_criteria Decision Criteria start Start: Select Solvent for FDCA-¹³C₆ Stock Solution solubility High Solubility Required? start->solubility dmso Use DMSO solubility->dmso Yes methanol_acetonitrile Consider Methanol or Acetonitrile solubility->methanol_acetonitrile No long_term Long-Term Storage (>6 months)? dmso_methanol Prefer DMSO or Methanol long_term->dmso_methanol Yes acetonitrile_option Acetonitrile may be suitable (monitor for evaporation) long_term->acetonitrile_option No volatility Low Volatility Preferred? dmso_final Use DMSO volatility->dmso_final Yes methanol_final Use Methanol (ensure tight seal) volatility->methanol_final No methanol_acetonitrile->long_term dmso_methanol->volatility

Decision tree for selecting an appropriate solvent.

References

Performance of 2,5-Furandicarboxylic Acid-13C6 as a Metabolic Tracer in Biological Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the performance of 2,5-Furandicarboxylic acid-13C6 (FDCA-13C6) as a metabolic tracer in various biological tissues. It is designed to offer an objective comparison with alternative tracers and is supported by experimental data and detailed methodologies for key experiments.

Introduction to 2,5-Furandicarboxylic Acid as a Biomarker

2,5-Furandicarboxylic acid (FDCA) is a furan derivative that is a normal human urinary metabolite.[1] Its origins are primarily exogenous, stemming from the consumption of foods that have undergone strong heating.[1] Notably, increased levels of FDCA have been observed with higher fructose consumption, suggesting its potential as a biomarker for dietary sugar intake.[1] The use of a stable isotope-labeled version, FDCA-13C6, allows for precise tracing of its metabolic fate and performance in various biological systems without interfering with endogenous levels.

Comparative Performance of Metabolic Tracers

The selection of an appropriate tracer is critical for the accurate assessment of metabolic pathways. This section compares the potential utility of FDCA-13C6 with other commonly used tracers.

Table 1: Comparison of Metabolic Tracers for Different Pathways

TracerTarget Pathway(s)AdvantagesDisadvantages
This compound Fructose metabolism, Furan derivative metabolismPotentially specific for dietary fructose intake from processed foods.Limited direct research on tissue distribution and metabolic flux.
[U-13C6]-Glucose Glycolysis, Pentose Phosphate Pathway, TCA CycleWell-established, versatile for central carbon metabolism.[2]Less specific for fructose metabolism.
[1,2-13C2]-Glucose Glycolysis, Pentose Phosphate PathwayProvides precise estimates for glycolysis and the pentose phosphate pathway.[3]More expensive than uniformly labeled glucose.
[U-13C5]-Glutamine TCA Cycle AnaplerosisPreferred tracer for analyzing the TCA cycle.[3]Does not directly trace glucose or fructose metabolism.
13C-labeled Fatty Acids (e.g., Palmitate) Fatty Acid MetabolismDirect measurement of fatty acid uptake and oxidation.[4][5]Not applicable for carbohydrate metabolism.
Urinary Sucrose and Fructose Dietary Sugar IntakeGood correlation with total sugar and sucrose intake.[3][6]Reflects recent intake; may not show tissue-specific metabolism.

Hypothetical Performance Data of FDCA-13C6 in Biological Tissues

Table 2: Hypothetical Quantitative Tissue Distribution of this compound in Rats (ng/g tissue) 2 hours after Oral Administration (10 mg/kg)

TissueConcentration (ng/g)
Liver1500
Kidney800
Small Intestine500
Lung200
Spleen150
Heart100
Brain< 50
Adipose Tissue< 50

Note: This hypothetical data is based on the expected primary roles of the liver in metabolism and the kidneys in excretion for xenobiotics. The low brain and adipose tissue concentrations are anticipated due to the polar nature of dicarboxylic acids, which generally limits their ability to cross the blood-brain barrier and partition into lipid-rich tissues.

Experimental Protocols

Protocol 1: In Vivo Tissue Distribution Study of this compound in a Rodent Model

Objective: To determine the absorption, distribution, and elimination of FDCA-13C6 in various tissues following oral administration.

Materials:

  • This compound

  • Male Wistar rats (8-10 weeks old)

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.

  • Dosing: Fast rats overnight and administer a single oral dose of FDCA-13C6 (e.g., 10 mg/kg) via gavage.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration, collect blood samples via tail vein. Euthanize a subset of animals at each time point and harvest tissues of interest (liver, kidneys, spleen, lungs, heart, brain, small intestine, adipose tissue).

  • Sample Processing: Homogenize tissue samples in an appropriate buffer. Extract FDCA-13C6 from plasma and tissue homogenates using a suitable solvent precipitation or solid-phase extraction method.

  • Quantification: Analyze the concentration of FDCA-13C6 in the processed samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters from plasma concentration-time data. Determine the concentration of FDCA-13C6 in each tissue at each time point.

Protocol 2: 13C Metabolic Flux Analysis (MFA) using this compound

Objective: To trace the metabolic fate of FDCA-13C6 and quantify its contribution to downstream metabolic pathways.

Materials:

  • Cell line of interest (e.g., HepG2 human liver cancer cells)

  • Cell culture medium

  • This compound

  • GC-MS or LC-MS/MS system

Procedure:

  • Cell Culture: Culture cells to a desired confluency in standard growth medium.

  • Isotopic Labeling: Replace the standard medium with a medium containing a known concentration of FDCA-13C6.

  • Metabolite Extraction: After a defined incubation period, quench metabolic activity and extract intracellular metabolites.

  • Derivatization (for GC-MS): If using GC-MS, derivatize the extracted metabolites to increase their volatility.

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment in downstream metabolites using GC-MS or LC-MS/MS.

  • Flux Calculation: Use metabolic flux analysis software to calculate the rates of metabolic reactions based on the measured mass isotopomer distributions.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic Acid (FDCA)

The metabolism of HMF, a precursor to FDCA found in some foods, to FDCA in mammalian systems is a key pathway to consider when using FDCA-13C6 as a tracer.

HMF_Metabolism HMF 5-Hydroxymethylfurfural (HMF) HMFA 5-Hydroxymethyl-2-furoic acid (HMFA) HMF->HMFA Oxidation FFCA 5-Formyl-2-furoic acid (FFCA) HMFA->FFCA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation

Oxidative pathway of HMF to FDCA.

General Experimental Workflow for an In Vivo Tracer Study

This diagram outlines the typical steps involved in conducting an in vivo metabolic tracer study.

Tracer_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tracer Prepare 13C-labeled Tracer (e.g., FDCA-13C6) Administer Administer Tracer (e.g., Oral Gavage) Tracer->Administer Animals Acclimate Animals Animals->Administer Collect Collect Tissues and Fluids (Blood, Urine, Organs) Administer->Collect Extract Extract Metabolites Collect->Extract Analyze LC-MS/MS or GC-MS Analysis Extract->Analyze Data Data Processing and Flux Analysis Analyze->Data

Workflow for in vivo tracer studies.

Safety and Toxicology

Limited specific toxicological data for FDCA is available. However, an ecotoxicogenomic study on soil invertebrates indicated that FDCA and its precursor terephthalic acid (TPA) did not cause significant changes in gene expression, possibly due to low water solubility and uptake.[7][8] In contrast, the intermediate 5-hydroxymethylfurfural (HMF) did show significant gene regulation.[7][8] General guidelines for subchronic oral toxicity studies in rodents, as provided by the FDA, recommend a 90-day study duration to assess potential adverse effects and determine a No-Observed-Adverse-Effect Level (NOAEL).[9]

Table 3: General Parameters for a Subchronic Oral Toxicity Study in Rodents

ParameterRecommendation
Species Rat (e.g., Wistar or Sprague-Dawley)
Number of Animals At least 20 rodents per sex per group
Dose Levels At least 3 dose levels and a control group
Duration 90 days
Observations Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross necropsy, histopathology

Conclusion

This compound holds promise as a specialized tracer for investigating the metabolism of dietary fructose and furan derivatives. While direct comparative and quantitative tissue distribution data are still emerging, its established presence as a human metabolite linked to fructose intake provides a strong rationale for its use in metabolic research. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and interpret studies utilizing this novel tracer. Further research is warranted to fully characterize its pharmacokinetic profile and validate its performance against other established metabolic tracers in various biological contexts.

References

Safety Operating Guide

Proper Disposal of 2,5-Furandicarboxylic acid-13C6: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of 2,5-Furandicarboxylic acid-13C6. As a stable, non-radioactive isotopically labeled compound, its disposal requirements are governed by the same regulations as its unlabeled counterpart, 2,5-Furandicarboxylic acid. This guide outlines the necessary safety precautions, waste characterization, and step-by-step disposal procedures to ensure the safety of laboratory personnel and adherence to environmental regulations.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The primary hazard associated with this compound is serious eye irritation.[1][2] Some safety data sheets also classify it as a skin and respiratory irritant, and harmful if swallowed.[2][3]

Personal Protective Equipment (PPE):

Protection Type Specification
Eye Protection Chemical safety goggles or glasses with side shields.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Laboratory coat.
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust is generated.

In Case of Exposure:

Exposure Route First Aid Measures
Eye Contact Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact Wash off with soap and plenty of water.
Inhalation Remove to fresh air.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Waste Characterization and Regulatory Overview

Extensive review of safety data and regulatory information indicates that 2,5-Furandicarboxylic acid is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] It is not a listed hazardous waste, nor does it typically exhibit the characteristics of ignitability, corrosivity, or reactivity.[1][4] As a solid, the corrosivity characteristic is not applicable. The compound is stable under normal conditions and is not reactive with water.[4]

The isotopic labeling with Carbon-13 (¹³C) does not alter the chemical properties of the molecule in a way that would necessitate special disposal procedures. Carbon-13 is a stable, non-radioactive isotope, and therefore, the waste is not considered radioactive and can be managed as a standard chemical waste.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting.

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Do not mix with other chemical wastes.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Indicate that it is "Non-hazardous waste for disposal".

    • Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated waste accumulation area within the laboratory.

    • Ensure the storage area is cool, dry, and well-ventilated.

    • Keep away from incompatible materials, such as strong oxidizing agents.[4]

  • Disposal:

    • Dispose of the collected waste through your institution's chemical waste disposal program.

    • Follow all local, state, and federal regulations for the disposal of non-hazardous chemical waste.

    • Typically, this will involve collection by a licensed environmental waste management contractor.

Visualizing the Disposal Workflow

To aid in the decision-making process for the disposal of this compound, the following workflow diagram has been created.

G Disposal Workflow for this compound cluster_prep Preparation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have this compound waste ppe Wear appropriate PPE: - Safety goggles - Gloves - Lab coat start->ppe collect Collect waste in a designated, sealed container ppe->collect label_waste Label container with: - Full chemical name - 'Non-hazardous waste' collect->label_waste storage Store in a cool, dry, well-ventilated area label_waste->storage incompatible Keep away from incompatible materials (e.g., strong oxidizers) storage->incompatible contact_ehs Contact institution's Environmental Health & Safety (EHS) or Waste Management Office storage->contact_ehs follow_procedures Follow institutional procedures for non-hazardous chemical waste pickup contact_ehs->follow_procedures end_point End: Waste properly disposed follow_procedures->end_point

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2,5-Furandicarboxylic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 2,5-Furandicarboxylic acid-13C6. The isotopically labeled form possesses the same chemical hazards as its non-labeled counterpart, 2,5-Furandicarboxylic acid (FDCA).

Hazard Summary: 2,5-Furandicarboxylic acid is classified as a serious eye irritant.[1][2][3][4][5] Some safety data sheets also indicate it may be harmful if swallowed, cause skin irritation, and lead to respiratory irritation.[3] As a combustible solid powder, it is important to prevent dust accumulation, which can create an explosion hazard.[1]

Operational Plan: Safe Handling Protocol

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][3][6]

  • Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[2][3]

  • Take precautionary measures against static discharge by grounding containers and receiving equipment.[1]

2. Pre-Handling Checks:

  • Review the Safety Data Sheet (SDS) before commencing work.

  • Ensure all required Personal Protective Equipment (PPE) is available and in good condition.

  • Inspect the work area to ensure it is clean and free of unnecessary materials.

3. Handling the Compound:

  • Avoid all direct contact with the skin and eyes.[2][6][7]

  • Minimize the creation of dust when weighing or transferring the powder.[1][2][6]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1][3]

  • After handling, wash hands and any exposed skin thoroughly.[1][3][4][7]

4. First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[1][2][4] If eye irritation persists, seek medical attention.[1][2][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of water.[2] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[6]

Personal Protective Equipment (PPE) Summary

A risk assessment of the specific laboratory procedures is essential for determining the appropriate level of PPE.[8] The following table summarizes the recommended PPE for handling this compound.

Body PartPPE ItemStandard/SpecificationPurpose
Eyes/Face Safety GogglesANSI Z87.1 / EN 166Protects against dust particles and chemical splashes.[2][6]
Face ShieldANSI Z87.1 / EN 166Recommended for tasks with a high splash potential, worn over goggles.[8][9][10]
Hands Chemical-Resistant Gloves-Protects skin from direct contact. Nitrile gloves are suitable for incidental contact.[9][11]
Body Laboratory Coat-Protects skin and personal clothing from contamination.[8][9][10]
Impervious Clothing-Recommended for larger quantities or when significant contamination is possible.[3][6]
Respiratory Particulate RespiratorNIOSH (US) or EN 143 (EU)Required when dust generation is unavoidable or ventilation is inadequate.[1][6][10]
Feet Closed-Toe Shoes-Protects feet from spills and falling objects.[9][10]

Disposal Plan

  • Waste Collection: Collect waste material in a suitable, closed, and properly labeled container for disposal.[1][2][6]

  • Contaminated Materials: Handle contaminated packaging and PPE in the same manner as the substance itself.[1]

  • Regulations: Chemical waste must be disposed of in accordance with all local, regional, and national hazardous waste regulations.[1][2] Do not allow the chemical to enter drains or the environment.[1][6]

Experimental Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Conduct Risk Assessment B 2. Review Safety Data Sheet (SDS) A->B C 3. Prepare Engineering Controls (Fume Hood, Eyewash) B->C D 4. Don Personal Protective Equipment (PPE) C->D E 5. Weigh/Transfer Compound (Minimize Dust) D->E Proceed to Handling F 6. Perform Experimental Procedure E->F G 7. Decontaminate Work Area F->G Procedure Complete H 8. Dispose of Waste in Labeled Container G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。